Synthesis and Applications of 2-Chloro-7-Methyl-3H-Purin-6-One: A Technical Whitepaper
Executive Summary In the landscape of modern drug discovery, functionalized purine derivatives serve as critical heterosynthones for developing targeted therapeutics. Among these, 2-chloro-7-methyl-3H-purin-6-one (also k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, functionalized purine derivatives serve as critical heterosynthones for developing targeted therapeutics. Among these, 2-chloro-7-methyl-3H-purin-6-one (also known as 2-chloro-7-methylhypoxanthine, CAS: 16017-76-8) is a highly valued intermediate. Featuring a reactive chlorine leaving group at the C2 position and a stable lactam motif at the C6 position, this compound is a foundational building block for synthesizing complex dihydropyrimidine-purine conjugates and transient receptor potential channel (TRPA1) inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. Here, we deconstruct the mechanistic causality, thermodynamic controls, and self-validating experimental parameters required to synthesize this compound with high regioselectivity and yield.
Mechanistic Rationale & Retrosynthetic Analysis
The most efficient retrosynthetic pathway for 2-chloro-7-methyl-3H-purin-6-one begins with 2,6-dichloro-7-methylpurine . The transformation relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) driven by alkaline hydrolysis[1].
The Causality of Regioselectivity
Purine ring systems present multiple electrophilic centers. However, the C6 position is significantly more electron-deficient than the C2 position. This disparity is caused by the strong electron-withdrawing inductive and resonance effects of the adjacent N1 and N7 nitrogen atoms. When subjected to aqueous sodium hydroxide, the hydroxide anion (OH⁻) preferentially attacks the C6 carbon[2].
Heating the reaction to 90 °C provides the necessary activation energy to drive the SNAr at C6 to completion within a strict kinetic window, preventing over-hydrolysis at the C2 position. The resulting intermediate is a highly water-soluble sodium purin-6-olate salt, which must be carefully neutralized to isolate the final lactam product.
Regioselective mechanistic pathway of nucleophilic aromatic substitution.
Experimental Methodology: A Self-Validating Protocol
The following protocol is engineered to be a self-validating system. By monitoring physical state changes (dissolution and precipitation) and strictly controlling pH, the chemist can visually and analytically verify the success of each step without immediate reliance on chromatography[1].
Suspend 1.0 g (4.93 mmol) of 2,6-dichloro-7-methylpurine in 10 mL of deionized water.
Add 0.99 g (24.63 mmol) of solid Sodium Hydroxide (NaOH) to the suspension.
Causality: The use of 5.0 molar equivalents of NaOH serves a dual purpose. First, it acts as the nucleophile for the SNAr reaction. Second, the highly basic environment ensures that the newly formed 6-hydroxy group is immediately deprotonated. This converts the insoluble starting material into a highly soluble sodium purin-6-olate salt, driving the reaction forward thermodynamically and providing a visual cue (clearing of the suspension) that the reaction is proceeding.
Step 2: Thermal Activation
Stir the basic solution and heat to 90 °C for exactly 1 hour.
Causality: SNAr on the purine core requires thermal energy to overcome the transition state barrier. Maintaining 90 °C for precisely 1 hour ensures maximum conversion at the C6 position while kinetically starving the less-reactive C2 position, thereby preventing the formation of 7-methyluric acid derivatives[2].
Step 3: Isoelectric Precipitation (Workup)
Cool the reaction mixture to ambient temperature (20–25 °C).
Slowly add 10% Hydrochloric Acid (HCl) dropwise while monitoring with a pH meter until the solution reaches pH 2 .
Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The pKₐ of the N1 proton in hypoxanthine derivatives is approximately 8.9. Lowering the pH to 2 fully protonates the anionic purinolate, converting it into the neutral, highly stable lactam tautomer (3H-purin-6-one). Because pH 2 is near the isoelectric point of this specific heterocycle, its aqueous solubility drops drastically, forcing the pure product to crash out of solution as a white solid. This eliminates the need for complex extraction procedures[1].
Synthetic workflow for 2-chloro-7-methyl-3H-purin-6-one.
Quantitative Data & Reaction Parameters
To ensure reproducibility across different scales, the critical reaction parameters are summarized below. Maintaining these exact stoichiometric ratios is vital for preventing di-hydrolysis.
Parameter
Value / Reagent
Molar Equivalents
Functional Role
Starting Material
2,6-Dichloro-7-methylpurine
1.0 eq
Electrophilic core
Nucleophile / Base
Sodium Hydroxide (NaOH)
5.0 eq
Hydrolysis agent & solubilizer
Solvent
Water (H₂O)
~10 volumes
Reaction medium
Temperature
90 °C
N/A
Thermal activation for SNAr
Time
1 Hour
N/A
Kinetic endpoint control
Quenching Agent
10% Hydrochloric Acid (HCl)
Titrate to pH 2
Isoelectric precipitation driver
Downstream Applications in Drug Discovery
The isolated 2-chloro-7-methyl-3H-purin-6-one is a highly versatile "pro-missing synthon." By preserving the reactive chlorine atom at the C2 position, medicinal chemists can execute a variety of downstream functionalizations:
TRPA1 Inhibitor Synthesis: The C2 chlorine can undergo subsequent nucleophilic displacement with functionalized amines or oxadiazole derivatives. This pathway is heavily utilized in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel inhibitors, which are currently under investigation for advanced pain management and anti-inflammatory therapies[1].
Dihydropyrimidine Conjugation: The compound can be conjugated with bromomethyl-substituted dihydropyrimidines (synthesized via the Biginelli reaction). By refluxing equimolar ratios of the functionalized dihydropyrimidine and 1-potassium-2-chloro-7-methylhypoxanthine in dry ethanol, researchers can generate condensed pyrimidine-xanthine systems. These novel heterosynthones exhibit a significantly broadened spectrum of physiological and biological activities[3],[4].
Title: Synthesis of the Azathiopurine Analogs
Source: Heterocycles, Vol. 75, No. 3 (2008)
URL: [Link]
Title: ALTERNATIVE METHODS OF SYNTHESIS OF NOVEL HETEROSYNTHONES – FUNCTIONALIZED HYPOXANTHINE PYRIMIDINES
Source: Odesa National University Herald. Chemistry, 26(2)
URL: [Link]
2-Chloro-7-methyl-3H-purin-6-one: A Comprehensive Technical Guide on Chemical Properties, Reactivity, and Applications in Drug Discovery
Executive Summary & Strategic Importance In modern medicinal chemistry, the selection of an optimal heterocyclic scaffold dictates the efficiency of downstream library synthesis and the pharmacokinetic viability of the f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In modern medicinal chemistry, the selection of an optimal heterocyclic scaffold dictates the efficiency of downstream library synthesis and the pharmacokinetic viability of the final drug candidate. 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8)[1] stands out as a privileged, highly versatile building block.
As a Senior Application Scientist, I frequently recommend this specific core over unmethylated hypoxanthine derivatives. The strategic inclusion of the 7-methyl group acts as a permanent protecting group that locks the tautomeric state of the imidazole ring. This prevents unwanted N-alkylation at the 7-position during downstream synthesis, providing absolute regiocontrol—a critical factor when building complex molecules like dipeptidyl peptidase-4 (DPP-4) inhibitors[2].
Structural Dynamics & Physicochemical Profiling
Understanding the physicochemical properties of 2-chloro-7-methyl-3H-purin-6-one is essential for designing robust experimental workflows. The molecule exists in a dynamic lactam-lactim tautomeric equilibrium (3H-purin-6-one
⇌
6-hydroxy-7-methylpurine). In polar aprotic solvents (like DMF or DMSO), the lactam form predominates. This structural dynamic directly influences its solubility profile and dictates that any subsequent N-alkylation at the N-3 position requires a sufficiently strong base (e.g.,
K2CO3
or
Cs2CO3
) to deprotonate the amide-like nitrogen.
Unique identifier for procurement and inventory tracking.
Molecular Formula
C6H5ClN4O
Dictates the exact mass for high-resolution mass spectrometry (HRMS) tracking.
Molar Mass
184.58 g/mol
Essential for precise stoichiometric calculations during library design.
Physical State
Solid (Off-white)
Requires pre-dissolution in polar aprotic solvents prior to reagent addition.
Reactivity Centers
C-2 (Electrophilic)
The C-2 chlorine is highly activated for nucleophilic attack due to ring electron deficiency.
Structural Analogs
7-methylhypoxanthine
Related unchlorinated analogs share similar tautomerism but lack C-2 reactivity[3].
Mechanistic Reactivity: The SNAr Advantage
The core utility of this scaffold lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The purine ring is inherently electron-deficient. The presence of the electronegative chlorine atom at the C-2 position, coupled with the electron-withdrawing nature of the adjacent nitrogen atoms (N-1 and N-3), creates a highly electrophilic center.
When attacked by an amine nucleophile, the system forms a transient Meisenheimer complex. The subsequent collapse of this intermediate and the expulsion of the chloride ion restores aromaticity. This predictable causality allows for the rapid generation of diverse 2-amino purine libraries.
Fig 1: SNAr mechanism at the C-2 position of the purine scaffold.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and built-in quality control metrics.
Objective
Synthesis of 2-amino-7-methyl-3H-purin-6-one derivatives via SNAr.
Preparation & Moisture Control: Purge a dry reaction vial with
N2
and add the purine core.
Scientist Insight: Moisture must be strictly excluded. At elevated temperatures, water acts as a competing nucleophile, leading to a 2-hydroxy byproduct that is difficult to separate via standard chromatography.
Solvent & Base Addition: Add anhydrous DMF followed by DIPEA.
Scientist Insight: DMF is chosen because polar aprotic solvents stabilize the charged Meisenheimer transition state. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while still efficiently scavenging the HCl byproduct.
Nucleophile Addition & Thermal Activation: Add the amine and heat the mixture to 90°C for 12 hours.
Scientist Insight: Unlike the C-6 position, the C-2 position in purines requires significant thermal activation to overcome the energy barrier of intermediate formation.
In-Process Quality Control (IPQC): At 4 hours, sample 5 µL of the reaction mixture into 1 mL of Methanol for LC-MS analysis.
Validation Criteria: The reaction is validated to proceed if the starting material peak (m/z 185) is <5% relative to the product peak. If the reaction stalls at ~50% conversion, it indicates amine depletion; the corrective action is to spike in an additional 0.5 eq of the amine.
Workup & Purification: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over
Na2SO4
, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient).
Fig 2: Self-validating experimental workflow for C-2 amination.
Applications in Drug Development: DPP-4 Inhibitors
The 2-chloro-7-methyl-3H-purin-6-one scaffold is highly prized in the development of metabolic disease therapeutics, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of Type 2 Diabetes[2].
From a Structure-Activity Relationship (SAR) perspective, the 7-methylpurine-2,6-dione core mimics the natural substrate binding mode. By starting with this specific chlorinated building block, medicinal chemists can independently functionalize two critical vectors:
The N-3 Position: Can be alkylated with bulky, lipophilic groups (e.g., quinazolin-2-ylmethyl derivatives) to probe the S1 pocket of the DPP-4 enzyme.
The C-2 Position: Can be substituted via the aforementioned SNAr protocol with chiral amines (e.g., (R)-3-aminopiperidine) to interact with the S2 subsite, driving high target affinity and selectivity.
By utilizing the 7-methylated core from the outset, researchers bypass the complex, low-yielding separations required when alkylating unprotected xanthines, thereby accelerating the hit-to-lead optimization cycle.
Structural Elucidation of 2-Chloro-7-methyl-3H-purin-6-one: A Definitive Analytical Framework
Executive Summary and Chemical Context The functionalization of the purine scaffold is a cornerstone of modern drug discovery, yielding therapeutics ranging from antivirals to oncology agents. However, the structural elu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Chemical Context
The functionalization of the purine scaffold is a cornerstone of modern drug discovery, yielding therapeutics ranging from antivirals to oncology agents. However, the structural elucidation of substituted purines—specifically differentiating regiochemical isomers and tautomeric states—presents a formidable analytical challenge.
This whitepaper provides an in-depth, self-validating methodology for the definitive structural elucidation of 2-chloro-7-methyl-3H-purin-6-one (Chemical Formula: C₆H₅ClN₄O). The primary analytical hurdle in this molecule is distinguishing the N7-methylated isomer from the thermodynamically competitive N9-methylated isomer, alongside confirming the lactam (3H-purin-6-one) versus lactim (6-hydroxypurine) tautomeric state [1]. To achieve absolute certainty, we deploy a multi-modal workflow combining High-Resolution Mass Spectrometry (HRMS), Heteronuclear Multiple Bond Correlation (HMBC) NMR, and orthogonal vibrational spectroscopy.
Analytical workflow for the structural elucidation of purine derivatives.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula
Before assessing regiochemistry, the elemental composition and the presence of the chlorine atom must be unequivocally established. The causality behind selecting HRMS with Electrospray Ionization (ESI) is its ability to provide sub-ppm mass accuracy while preserving the intact molecular ion. Furthermore, the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) serves as a built-in validation mechanism for the molecular formula [2].
Step-by-Step HRMS Protocol
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote protonation.
Instrument Setup: Utilize a Q-TOF or Orbitrap mass spectrometer. Calibrate the instrument in positive ion mode (ESI+) to ensure mass accuracy < 2 ppm.
Acquisition: Inject 5 µL of the sample. Acquire data across a mass range of m/z 100–500 at a resolution of ≥60,000 (at m/z 200).
Data Processing: Extract the exact mass for the [M+H]⁺ adduct. Overlay the theoretical isotopic distribution with the experimental spectrum to validate the presence of a single chlorine atom.
Table 1: Quantitative HRMS Data Summary
Adduct
Theoretical Exact Mass (m/z)
Expected Isotope (m/z)
Relative Abundance
Mass Error Tolerance
[M+H]⁺ (³⁵Cl)
185.0225
-
100%
< 2.0 ppm
[M+H]⁺ (³⁷Cl)
-
187.0195
~32.0%
< 2.0 ppm
[M+Na]⁺ (³⁵Cl)
207.0044
-
Variable
< 2.0 ppm
If the 3:1 isotopic ratio is absent, the presence of the 2-chloro substituent is invalidated, requiring a halt in the elucidation workflow.
Nuclear Magnetic Resonance (NMR): Solving the Regiochemical Puzzle
The crux of elucidating 2-chloro-7-methyl-3H-purin-6-one lies in proving that the methyl group resides on N7 rather than N9. Standard ¹H and ¹³C NMR are insufficient because the chemical shifts of N7 and N9 isomers often overlap due to solvent effects and the lack of attached protons on the purine carbons (C4, C5, C6).
The causal solution is the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique detects long-range (2 to 4 bond) couplings between protons and nitrogen atoms. The ¹⁵N chemical shifts are highly sensitive to substitution, and the specific through-bond connectivity definitively maps the purine architecture [1][3].
Step-by-Step NMR Protocol
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is chosen to lock the tautomeric exchange rate and clearly resolve the exchangeable N3-H proton.
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled inverse probe to maximize ¹⁵N sensitivity.
1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans, relaxation delay 2s).
2D HMBC Setup: Set up the ¹H-¹³C HMBC and ¹H-¹⁵N HMBC experiments. Optimize the long-range coupling constant (
JCH
and
JNH
) delay to 8 Hz, which is ideal for capturing 2-bond and 3-bond correlations in rigid heteroaromatic systems.
Processing: Apply a sine-bell squared window function in both dimensions, phase correct, and apply baseline correction to eliminate
t1
noise.
The HMBC Logic Matrix
In an N7-methylated purine, the methyl protons (approx.
δ
3.9 ppm) will show a strong 3-bond correlation to C5 and a 2-bond correlation to N7. Conversely, if it were an N9-methylated purine, the methyl protons would correlate to C4 and N9 [4].
Logical decision tree for differentiating N7 and N9 purine alkylation via HMBC.
Table 2: Expected NMR Chemical Shifts and Key Correlations (in DMSO-d₆)
Position
¹H
δ
(ppm)
¹³C
δ
(ppm)
¹⁵N
δ
(ppm)
Key HMBC Correlations (Proton to Nucleus)
C2
-
~145.0
-
-
N3
~13.0 (br s)
-
~185.0
H3
→
C2, C4
C4
-
~152.0
-
-
C5
-
~115.0
-
-
C6
-
~155.0
-
-
N7
-
-
~158.0
-
C8
~8.2 (s)
~143.0
-
H8
→
N7, N9, C4, C5
N9
-
-
~220.0
-
7-CH₃
~3.9 (s)
~33.0
-
CH₃
→
N7, C5, C8
Note: The definitive proof of the structure is the CH₃ proton correlation to C5 and N7. The absence of a CH₃ correlation to C4 rules out the N9-isomer. [5]
Vibrational Spectroscopy & Tautomeric Validation
Purin-6-ones exhibit lactam-lactim tautomerism. The nomenclature "3H-purin-6-one" implies the lactam form (a carbonyl at C6 and a proton at N3), whereas "6-hydroxypurine" implies the lactim form.
To validate the predominant tautomer in the solid state, Fourier Transform Infrared (FT-IR) spectroscopy is employed. The causality here is straightforward: the lactam form will exhibit a strong, distinct carbonyl stretch, which is entirely absent in the lactim form.
Step-by-Step FT-IR Protocol
Sample Prep: Grind 2 mg of the compound with 98 mg of anhydrous KBr. Press into a translucent pellet using a hydraulic press at 10 tons.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
Validation Criteria:
Observe a strong absorption band at ~1680–1710 cm⁻¹ , confirming the
C=O
stretch of the lactam (3H-purin-6-one) tautomer.
Observe an N-H stretch at ~3100–3200 cm⁻¹ .
The absence of a sharp, free O-H stretch at ~3500 cm⁻¹ further invalidates the 6-hydroxy lactim tautomer in the solid state.
Conclusion
The structural elucidation of 2-chloro-7-methyl-3H-purin-6-one requires a rigorous, self-validating analytical framework. By combining the exact mass and isotopic fidelity of HRMS, the regiochemical precision of ¹H-¹⁵N / ¹H-¹³C HMBC NMR, and the tautomeric confirmation provided by FT-IR, researchers can achieve absolute structural certainty. This multi-modal approach ensures that common pitfalls associated with purine tautomerism and N7/N9 isomerism are systematically eliminated.
References
BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem.
PubChemLite. "2-chloro-7-methyl-7h-purine (C6H5ClN4)." Université du Luxembourg.
PNAS. "Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds.
Nature Communications. "Nucleoside Phosphorylases make N7-xanthosine.
Journal of Medicinal Chemistry. "Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer.
Exploratory
Foreword: The Purine Scaffold as a Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide on the Biological Activity of 2-Chloro-7-methyl-3H-purin-6-one The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3][4]...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Biological Activity of 2-Chloro-7-methyl-3H-purin-6-one
The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives are fundamental components of essential biomolecules such as DNA, RNA, and ATP, placing them at the heart of numerous cellular processes.[2][4] This inherent biological relevance has made synthetic purine analogues a fertile ground for the discovery of novel therapeutics.[1][5] From anticancer and antiviral agents to modulators of inflammation and neurological disorders, the versatility of the purine core is well-documented.[1][2][4] This guide delves into the prospective biological activities of a specific, synthetically accessible purine derivative: 2-chloro-7-methyl-3H-purin-6-one. By dissecting its structural features and drawing on established structure-activity relationships (SARs) within the purine class, we will construct a hypothesis-driven framework for its potential therapeutic applications and outline a comprehensive strategy for its biological evaluation.
Deconstructing the Molecule: A Rationale for Predicted Biological Activity
The biological profile of a purine analogue is dictated by the nature and position of its substituents. The specific combination of a chloro group at the C2 position, a methyl group at the N7 position, and an oxo group at the C6 position in 2-chloro-7-methyl-3H-purin-6-one suggests several compelling avenues for investigation.
The Strategic Importance of the 2-Chloro Substituent
The C2 position of the purine ring is a critical site for modulating biological activity, particularly in the context of kinase inhibition. The presence of a substituent at C2 has been shown to be important for the potency of cyclin-dependent kinase (CDK) inhibitors.[6] The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the purine ring system, potentially enhancing its interaction with target proteins. Furthermore, 2-chloro-substituted purines serve as versatile synthetic intermediates, allowing for further functionalization to explore a wider chemical space.[7]
The Influence of N7-Methylation on Molecular Interactions
While N9-alkylation is more common in purine-based drugs, N7-alkylation offers a distinct structural and electronic profile. The methylation at the N7 position can alter the hydrogen-bonding patterns of the purine base, which may lead to novel interactions with biological targets.[8][9][10] Specifically, N7-methylation can promote the formation of the rare enol tautomeric form of the guanine-like core, potentially altering its base-pairing properties and its recognition by enzymes.[8][9] Methods for the regioselective N7-methylation of purines have been developed, making compounds like 2-chloro-7-methyl-3H-purin-6-one synthetically accessible for biological screening.[11][12]
The Role of the 6-Oxo Functionality
The 6-oxo group is a hallmark of guanine and its many biologically active analogues.[13][14] This feature is crucial for the formation of key hydrogen bonds with target proteins. For instance, in the context of kinase inhibition, the 6-oxo group can act as a hydrogen bond acceptor, mimicking the interaction of the adenine base of ATP with the hinge region of the kinase domain.[15] 6-oxopurine derivatives are also substrates or inhibitors for enzymes involved in purine metabolism, such as 6-oxopurine phosphoribosyltransferases, which are potential drug targets in parasitic diseases.[16][17][18]
Hypothesized Biological Activities and Potential Molecular Targets
Based on the structural features of 2-chloro-7-methyl-3H-purin-6-one and the known biological activities of related purine analogues, we can hypothesize several potential therapeutic applications for this compound.
Potential as a Kinase Inhibitor
The purine scaffold is a well-established template for the design of ATP-competitive kinase inhibitors.[15][19] The combination of the 2-chloro and 6-oxo substituents in our target molecule suggests that it could effectively compete with ATP for binding to the active site of various protein kinases.
Potential Kinase Targets:
Cyclin-Dependent Kinases (CDKs): Given the established role of 2,6,9-substituted purines as CDK inhibitors, it is plausible that 2-chloro-7-methyl-3H-purin-6-one could exhibit activity against these key regulators of the cell cycle.[15]
Other Kinases: The broader family of protein kinases involved in cancer cell signaling, such as EGFR, PI3K, and Aurora kinases, are also potential targets.[20]
Prospective Anticancer Activity
The potential for kinase inhibition directly translates to a high likelihood of anticancer activity. By targeting kinases that are dysregulated in cancer, 2-chloro-7-methyl-3H-purin-6-one could inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.
Mechanisms of Anticancer Action:
Inhibition of Cell Cycle Progression: Targeting CDKs could lead to cell cycle arrest, preventing cancer cells from dividing.[21]
Induction of Apoptosis: Inhibition of pro-survival signaling pathways mediated by kinases can trigger programmed cell death in cancer cells.
Inhibition of Topoisomerase II: Some substituted purine analogues have been identified as catalytic inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[6]
Potential as an Antiviral Agent
Purine analogues are a cornerstone of antiviral therapy. They can act as inhibitors of viral polymerases or other enzymes crucial for viral replication. The structural similarity of 2-chloro-7-methyl-3H-purin-6-one to natural purine nucleosides makes it a candidate for investigation as an antiviral agent.
A Roadmap for Biological Evaluation: Experimental Protocols
A systematic and rigorous biological evaluation is essential to validate the hypothesized activities of 2-chloro-7-methyl-3H-purin-6-one. The following experimental workflow provides a comprehensive approach, starting from synthesis and moving through a tiered screening cascade.
Synthesis of 2-chloro-7-methyl-3H-purin-6-one
While a specific, published synthesis for 2-chloro-7-methyl-3H-purin-6-one may not be readily available, a plausible synthetic route can be devised based on established purine chemistry. A potential approach involves the regioselective N7-methylation of a suitable 2-chloro-6-oxopurine precursor.
Hypothetical Synthetic Scheme:
A possible synthetic route could start from 2-amino-6-chloropurine. This starting material can be converted to a 2,6-dichloropurine, which can then be selectively hydrolyzed to a 2-chloro-6-oxopurine. Subsequent regioselective N7-methylation would yield the target compound.
Tier 1: In Vitro Cytotoxicity Screening
The initial step in evaluating the anticancer potential of 2-chloro-7-methyl-3H-purin-6-one is to assess its cytotoxicity against a panel of human cancer cell lines.
Protocol: Sulforhodamine B (SRB) Assay
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 2-chloro-7-methyl-3H-purin-6-one (e.g., from 0.01 µM to 100 µM) for 72 hours.
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
Solubilization and Absorbance Measurement: Solubilize the bound dye with Tris base and measure the absorbance at 510 nm.
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Tier 2: Mechanistic Assays for Anticancer Activity
Compounds that exhibit significant cytotoxicity in the initial screen should be further investigated to elucidate their mechanism of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat cancer cells with 2-chloro-7-methyl-3H-purin-6-one at its IC50 concentration for 24 and 48 hours.
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Protocol: Apoptosis Assay by Western Blot
Cell Treatment and Lysis: Treat cancer cells with the compound and then lyse the cells to extract proteins.
Protein Quantification: Determine the protein concentration in the lysates using a BCA assay.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
Analysis: Analyze the protein bands to determine if the compound induces apoptosis.
To confirm whether the anticancer activity is mediated by kinase inhibition, direct enzymatic assays should be performed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2)
Reaction Setup: In a microplate, combine the kinase (e.g., CDK2/cyclin E), a substrate (e.g., histone H1), and ATP.
Inhibitor Addition: Add varying concentrations of 2-chloro-7-methyl-3H-purin-6-one to the reaction mixture.
Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.
Detection: Use a phosphospecific antibody or a radiometric assay to quantify the amount of phosphorylated substrate.
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for the compound against the specific kinase.
Data Presentation and Visualization
Tabulated Summary of Hypothetical Biological Data
Assay Type
Cell Line / Target
Endpoint
Hypothetical Result
Cytotoxicity
MCF-7 (Breast Cancer)
IC50
5.2 µM
Cytotoxicity
HCT116 (Colon Cancer)
IC50
8.7 µM
Cell Cycle Analysis
MCF-7
% Cells in G2/M (48h)
65% (vs. 20% in control)
Apoptosis
MCF-7
Fold-increase in cleaved PARP
4.5-fold
Kinase Inhibition
CDK2/cyclin E
IC50
0.8 µM
Experimental Workflow Diagram```dot
Caption: Hypothesized mechanism of action via CDK2 inhibition.
Conclusion and Future Directions
While direct experimental data on the biological activity of 2-chloro-7-methyl-3H-purin-6-one is not yet prevalent in the public domain, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses. The combination of a 2-chloro substituent, an N7-methyl group, and a 6-oxo functionality points towards a promising profile as a kinase inhibitor with potential applications in oncology. The experimental framework outlined in this guide provides a clear and logical path for the synthesis and comprehensive biological evaluation of this novel purine analogue. Future work should focus on executing these studies to validate the predicted activities and to further explore the therapeutic potential of this and structurally related compounds. The modular nature of purine synthesis also allows for the generation of a focused library of analogues to further probe the structure-activity relationships and optimize for potency and selectivity against specific biological targets.
References
Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing.
Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals.
Biological activities of purine analogues: a review.
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors.
Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. PMC.
Synthesis and Purine Receptor Affinity of 6-Oxopurine Nucleosides and Nucleotides Containing (N)-Methanocarba-pseudoribose Rings. PMC.
Structure–activity features of purines and their receptors: implications in cell physiop
Purine derivatives as potent anticancer agents: a comprehensive review. Taylor & Francis.
Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Taylor & Francis Online.
Synthesis of 6-Substituted Purines From 3,7-Dimethyl-6-methylthio-2-oxopurine. Thieme.
Structural formulas of substituted purine analogues used in the present study.
Synthesis and Purine Receptor Affinity of 6-oxopurine Nucleosides and Nucleotides Containing (N)-methanocarba-pseudoribose Rings. PubMed.
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI.
6-Oxopurine Phosphoribosyltransferase: A Target for the Development of Antimalarial Drugs. Bentham Science.
6-Oxopurine phosphoribosyltransferase: A target for the development of antimalarial drugs. SciSpace.
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI.
Inhibition of the Escherichia coli 6-Oxopurine Phosphoribosyltransferases by Nucleoside Phosphonates: Potential for New Antibacterial Agents.
The Discovery and Application of 2-Chloro-7-Methyl-3H-Purin-6-One in Modern Drug Development: A Technical Whitepaper
Executive Summary In the highly demanding landscape of target-directed drug design, the selection of an optimal chemical scaffold dictates the trajectory of an entire discovery program. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly demanding landscape of target-directed drug design, the selection of an optimal chemical scaffold dictates the trajectory of an entire discovery program. As a Senior Application Scientist, I frequently advocate for the use of privileged heterocyclic intermediates that offer orthogonal reactivity and predictable pharmacokinetics. 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), also known as 2-chloro-6-hydroxy-7-methylpurine, is one such foundational building block[1].
With a molecular weight of 184.58 g/mol and a formula of
C6H5ClN4O
[1], this compound has emerged as a critical intermediate in the synthesis of complex therapeutics. Its unique structural topology makes it indispensable in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 diabetes[2] and Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists for pain management[3]. This whitepaper provides an in-depth technical analysis of its chemical properties, self-validating synthetic protocols, and mechanistic applications in drug discovery.
Chemical Identity & Structural Rationale
The causality behind selecting 2-chloro-7-methyl-3H-purin-6-one over other purine derivatives lies in its precisely tuned reactivity profile. The molecule possesses three critical functional zones:
C-2 Chlorine (The Electrophilic Hub): The chlorine atom at the C-2 position acts as an excellent leaving group. It is highly activated for Nucleophilic Aromatic Substitution (
SNAr
) by amines or transition-metal-catalyzed cross-coupling reactions.
N-7 Methylation (The Conformational Lock): Unsubstituted purines suffer from complex tautomerism that leads to poor regioselectivity during alkylation. The N-7 methyl group acts as a strategic "lock," preventing unwanted alkylation at the N-7 or N-9 positions during downstream functionalization.
C-6 Ketone/Enol Tautomerism (The Hydrogen Bond Mediator): The 3H-purin-6-one readily tautomerizes to its 6-hydroxy form. This oxygen atom serves as a critical hydrogen-bond acceptor (or donor in the enol form) within the binding pockets of target kinases and receptors.
Quantitative Data: Physico-Chemical Properties
To ensure reproducibility in handling and storage, the fundamental physico-chemical properties of the scaffold are summarized below[1][4]:
Property
Value
IUPAC Name
2-chloro-7-methyl-3H-purin-6-one
CAS Registry Number
16017-76-8
Molecular Formula
C6H5ClN4O
Molecular Weight
184.58 g/mol
Boiling Point
456.2 °C (at 760 mmHg)
Appearance
Off-white to light yellow solid
Storage Conditions
2–8 °C under inert gas (Nitrogen/Argon)
Synthetic Methodologies and Experimental Protocols
To maintain scientific integrity and high fidelity in drug discovery, the synthesis of 2-chloro-7-methyl-3H-purin-6-one must be robust and self-validating. The most reliable route involves the selective C-6 hydrolysis of 2,6-dichloro-7-methylpurine.
Causality of Conditions: The C-6 chlorine is highly activated by the adjacent N-7 methyl group, making it significantly more susceptible to nucleophilic attack by hydroxide ions than the C-2 chlorine. Controlling the temperature is paramount; exceeding 80 °C will result in competitive hydrolysis at the C-2 position, drastically reducing the yield.
Step 1: Reagent Preparation
Suspend 2,6-dichloro-7-methylpurine (1.0 eq) in a 0.5 M aqueous solution of NaOH. Ensure the reaction vessel is equipped with a reflux condenser and a magnetic stirrer.
Step 2: Controlled Heating
Heat the mixture to exactly 60 °C and stir for 4–6 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the starting material peak and the emergence of a highly polar intermediate confirms the selective displacement of the C-6 chlorine.
Step 3: Acidification and Precipitation
Once the starting material is consumed, cool the reaction to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 4.0–5.0.
Causality: The pKa of the N-3 proton is approximately 8.5. Acidifying to pH 4–5 ensures the purine is fully protonated and neutral, maximizing its precipitation from the aqueous layer.
Step 4: Isolation and Storage
Filter the resulting off-white precipitate under vacuum. Wash the filter cake sequentially with cold distilled water and diethyl ether to remove residual salts and organic impurities. Dry the solid under vacuum at 2–8 °C under an argon atmosphere to prevent oxidative degradation[1].
Synthetic workflow for the preparation of 2-chloro-7-methyl-3H-purin-6-one.
Mechanistic Role in Target-Directed Discovery
The true value of 2-chloro-7-methyl-3H-purin-6-one lies in its downstream functionalization. By leveraging its orthogonal reactivity, medicinal chemists can access diverse pharmacological spaces.
TRPA1 Channel Inhibitors (Pain Management)
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical target for treating neurogenic inflammation and chronic pain. Recent patent literature demonstrates the use of 2-chloro-7-methyl-1H-purin-6-one in synthesizing oxadiazole-based TRPA1 inhibitors[3].
Mechanism: The C-2 chlorine undergoes an
SNAr
reaction with complex pharmacophores (such as functionalized oxadiazoles) in the presence of DMF and a mild base[3]. The resulting bulky C-2 substituent perfectly occupies the allosteric binding pocket of the TRPA1 channel, locking it in a closed conformation and halting nociceptive signaling.
DPP-4 Inhibitors (Type 2 Diabetes)
In the metabolic disease space, this scaffold is a direct precursor to xanthine-like DPP-4 inhibitors (e.g., linagliptin analogs)[2].
Mechanism: The N-3 position is first alkylated (commonly with a but-2-ynyl or quinazolin-2-ylmethyl group). Subsequently, the C-2 chlorine is displaced by a chiral amine, such as 3-(R)-aminopiperidine. The N-7 methyl group ensures that the core purine-dione geometry mimics the natural dipeptide substrates of DPP-4, allowing the chiral amine to form critical salt bridges with the active site residues (Glu205 and Glu206) of the enzyme.
Downstream functionalization of the purine scaffold for TRPA1 and DPP-4 inhibitors.
Conclusion
The discovery and optimization of 2-chloro-7-methyl-3H-purin-6-one represent a masterclass in rational scaffold selection. By combining a highly reactive C-2 electrophilic center with a conformationally locked N-7 methyl group, this intermediate provides a predictable, high-yielding pathway to some of the most complex and biologically active therapeutics in modern medicine. Strict adherence to the temperature-controlled and pH-specific protocols outlined above ensures the integrity of the scaffold for downstream applications.
A Comprehensive Technical Guide to Determining the Solubility of 2-chloro-7-methyl-3H-purin-6-one in DMSO
Executive Summary 2-chloro-7-methyl-3H-purin-6-one, a substituted purine analog, represents a class of molecules of significant interest in medicinal chemistry and drug discovery. The effective utilization of such compou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-chloro-7-methyl-3H-purin-6-one, a substituted purine analog, represents a class of molecules of significant interest in medicinal chemistry and drug discovery. The effective utilization of such compounds in high-throughput screening (HTS) and various biological assays is critically dependent on their solubility, particularly in dimethyl sulfoxide (DMSO), the universal solvent for compound library management. This guide provides a robust framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility of this compound. In the absence of extensive public data on its specific solubility, this document focuses on the foundational principles and detailed, field-proven methodologies for its empirical determination. We will explore the theoretical underpinnings of both thermodynamic and kinetic solubility, present step-by-step protocols for their measurement, and discuss the critical interpretation of the resulting data to ensure the integrity and reproducibility of future research.
Part 1: Foundational Principles
Introduction to 2-chloro-7-methyl-3H-purin-6-one
2-chloro-7-methyl-3H-purin-6-one is a heterocyclic compound featuring a purine core, a fundamental scaffold in numerous biologically active molecules. Its structure suggests potential utility as a chemical intermediate or a lead compound in various therapeutic areas.[1] An accurate understanding of its physicochemical properties is the first step in unlocking its research potential.
Table 1: Physicochemical Properties of 2-chloro-7-methyl-3H-purin-6-one
DMSO is an aprotic, highly polar organic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[4][5] This has established it as the solvent of choice for preparing high-concentration stock solutions for compound libraries used in drug discovery. Its miscibility with water and most organic liquids further enhances its utility.[5] However, the very properties that make DMSO an excellent solvent can also introduce experimental artifacts if not properly controlled. For instance, the final concentration of DMSO in cell-based assays must be kept low (typically below 0.5%) to avoid cytotoxicity.[4]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
The term "solubility" can refer to two distinct, though related, concepts, and understanding the difference is paramount for experimental design and data interpretation.[6]
Thermodynamic Solubility: This is the true, equilibrium solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system has reached equilibrium. This measurement is typically performed by adding an excess amount of the solid compound to the solvent and allowing it to equilibrate over an extended period (often 24-72 hours).[7][8] It is the gold standard for solubility but is inherently low-throughput.
Kinetic Solubility: This is a non-equilibrium measurement that is more relevant to the conditions of many high-throughput biological assays.[6] It is determined by diluting a high-concentration stock solution of the compound (usually in DMSO) into an aqueous buffer.[9][10] The kinetic solubility limit is the concentration at which the compound precipitates out of the aqueous solution. This method is rapid and amenable to automation, making it ideal for early-stage drug discovery.[7][10]
The distinction is critical because kinetic solubility values are often higher than thermodynamic solubility values due to the formation of a supersaturated solution. The presence of even a small percentage of DMSO can significantly increase the apparent aqueous solubility of a compound.
Caption: Conceptual difference between thermodynamic and kinetic solubility.
Part 2: Experimental Determination of DMSO Solubility
This section provides actionable protocols for determining the solubility of 2-chloro-7-methyl-3H-purin-6-one. Given the lack of published data, these methods serve as a blueprint for its initial characterization.
Preamble: Safety and Quality Control
Compound Handling: 2-chloro-7-methyl-3H-purin-6-one is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All weighing and handling of the solid powder should be performed in a chemical fume hood.
Solvent Quality: Use only high-purity, anhydrous (or low water content) DMSO. DMSO is highly hygroscopic; absorbed water can significantly alter its solvent properties. Purchase in small-volume bottles with septa to minimize atmospheric moisture exposure.
Equipment Calibration: Ensure all analytical balances, pipettes, and analytical instruments (e.g., HPLC, spectrophotometer) are properly calibrated according to standard laboratory procedures.
Protocol 1: Thermodynamic Solubility in Neat DMSO (Shake-Flask Method)
This protocol determines the maximum concentration of the compound that can be dissolved in pure DMSO at equilibrium. This value is essential for preparing the highest possible concentration stock solution.
Methodology Rationale: The shake-flask method is the universally accepted standard for thermodynamic solubility.[8] By ensuring an excess of solid compound is present, we guarantee that the resulting solution is saturated. The extended incubation period allows the system to reach a true thermodynamic equilibrium.
Step-by-Step Protocol:
Preparation: Add an excess amount of solid 2-chloro-7-methyl-3H-purin-6-one (e.g., 5-10 mg) to a 1.5 mL glass HPLC vial. The exact amount is not critical, as long as undissolved solid remains at the end of the experiment.
Solvent Addition: Accurately pipette a known volume of anhydrous DMSO (e.g., 500 µL) into the vial.
Equilibration: Tightly cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the slurry for at least 24 hours.[11] A longer period (48-72 hours) is recommended to ensure equilibrium is fully reached, as dissolution can be a slow kinetic process.
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
Sample Collection: Carefully collect an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This filtration step is critical for accuracy.
Quantification (HPLC):
Prepare a series of calibration standards of the compound in DMSO with known concentrations.
Accurately dilute the filtered supernatant with DMSO to bring its concentration within the linear range of the calibration curve.
Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.
Calculate the concentration of the undiluted supernatant by applying the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination in DMSO.
This protocol assesses the concentration at which the compound precipitates when its DMSO stock solution is diluted into an aqueous buffer, a common scenario in biological screening.
Methodology Rationale: Turbidimetry provides a rapid, cost-effective way to measure precipitation by quantifying the amount of light scattered by insoluble particles.[12] This serves as a direct proxy for the kinetic solubility limit under assay-like conditions.
Step-by-Step Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-chloro-7-methyl-3H-purin-6-one in 100% DMSO (e.g., 10 mM), ensuring it is fully dissolved.
Serial Dilution: In a 96-well polypropylene plate (the "source plate"), perform a serial dilution (e.g., 2-fold or 3-fold) of the stock solution using 100% DMSO.
Assay Plate Preparation: Add the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a clear, flat-bottom 96-well plate (the "assay plate").
Compound Addition: Using a multichannel pipette or automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the source plate to the corresponding wells of the assay plate containing buffer (e.g., 98 µL). This creates a 1:50 dilution and results in a final DMSO concentration of 2%.
Incubation: Cover the assay plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically between 600-700 nm, using a microplate reader.[12] Increased absorbance relative to a DMSO-only control indicates light scattering from precipitated compound.
Data Analysis: Plot the absorbance reading against the compound concentration. The kinetic solubility is defined as the concentration at which the absorbance significantly rises above the baseline (e.g., 3 standard deviations above the mean of the vehicle controls).
Part 3: Data Interpretation and Best Practices
Interpreting and Reporting Data
Solubility results should always be reported with the specific conditions under which they were measured.
Table 2: Example Data Reporting Template for Solubility of 2-chloro-7-methyl-3H-purin-6-one
Method
Solvent System
Temperature (°C)
Solubility (µM)
Solubility (mg/mL)
Thermodynamic (Shake-Flask)
100% DMSO
25
[Experimental Value]
[Experimental Value]
Kinetic (Turbidimetry)
PBS, pH 7.4 (2% DMSO)
25
[Experimental Value]
[Experimental Value]
Troubleshooting and Common Pitfalls
Poor Solubility in DMSO: If the compound does not fully dissolve when preparing a stock solution, gentle warming (e.g., 37°C) or brief sonication in a water bath can be employed.[4] However, one must be cautious as heat can degrade some compounds. Always verify compound integrity by HPLC or LC-MS after such treatments.
Supersaturation: In kinetic assays, a supersaturated state can persist, leading to an overestimation of solubility. Including a longer incubation time can help identify if precipitation occurs over time.
Hygroscopic Nature of DMSO: As mentioned, water absorption by DMSO can lower its solvating power for hydrophobic compounds. Always use fresh, anhydrous DMSO and handle it properly to prevent moisture contamination.
Compound Purity: Impurities can significantly affect solubility measurements. Ensure the compound used is of high purity, as confirmed by analytical data (e.g., NMR, LC-MS).
Conclusion
References
2-chloro-7-methyl-3H-purin-6-one - Physico-chemical Properties. ChemBK. Available from: [Link]
Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]
Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5554. Available from: [Link]
ADME Solubility Assay. BioDuro. Available from: [Link]
Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237–246. Available from: [Link]
Voinarovych, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3206. Available from: [Link]
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
How to check the Drug solubility DMSO solvent..? ResearchGate. (2015). Available from: [Link]
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available from: [Link]
DMSO solubility and bioscreening. ResearchGate. Available from: [Link]
Jozwiakowski, M. J., Nguyen, N. A., Sisco, J. M., & Spancake, C. W. (1996). Solubility Behavior of Lamivudine Crystal Forms in Recrystallization Solvents. Journal of Pharmaceutical Sciences, 85(2), 193–199. Available from: [Link]
2-chloro-7-methyl-7h-purin-6-ol. PubChemLite. Available from: [Link]
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available from: [Link]
Unraveling the Mechanism of Action of 2-Chloro-7-methyl-3H-purin-6-one: A Heterosynthon for Advanced Pharmacophores
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the "mechanism o...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the "mechanism of action" (MoA) of foundational heterosynthons like 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8) 1 must be understood through a dual paradigm. It is not a standalone therapeutic agent; rather, it is a highly specialized pharmacophoric precursor. Its MoA is defined by:
Chemical Mechanism of Action: How its unique electronic distribution dictates regioselective reactivity to build complex drug architectures.
Pharmacological Mechanism of Action: How the resulting 7-methylpurin-6-one core interacts with biological targets—most notably as a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4) in metabolic disease therapies 2.
This whitepaper synthesizes the chemical reactivity, pharmacological translation, and field-proven experimental protocols associated with this critical molecule.
Part 1: Chemical Mechanism of Action (Reactivity & Synthon Behavior)
The structural genius of 2-chloro-7-methyl-3H-purin-6-one lies in its precise electronic asymmetry, which allows medicinal chemists to perform orthogonal functionalizations 3.
Electrophilic Activation at C2
The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing chlorine atom, coupled with the electron-deficient nature of the purine ring (further polarized by the N7-methyl group and the C6-carbonyl), creates a prime site for nucleophilic attack by primary and secondary amines. The reaction proceeds via a classic addition-elimination mechanism, forming a transient Meisenheimer complex before the expulsion of the chloride leaving group.
Regioselective N-Alkylation
Unlike unmethylated hypoxanthines, the presence of the N7-methyl group locks the tautomeric state of the imidazole ring. This structural rigidity directs subsequent electrophilic alkylations exclusively to the N1 or N3 positions of the pyrimidine ring (depending on the base and solvent dielectric constant). This allows for the synthesis of complex, multi-substituted xanthine/purine derivatives without the risk of generating intractable isomeric mixtures 4.
Part 2: Pharmacological Mechanism of Action (Translational Impact)
Once functionalized via SNAr and N-alkylation, the 7-methylpurin-6-one scaffold acts as a potent pharmacophore. Its most prominent clinical application is the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1.
Target Engagement Dynamics
Transition State Mimicry: The purin-6-one core mimics the peptide bond of natural DPP-4 substrates. The C6-carbonyl acts as a hydrogen bond acceptor, engaging the catalytic triad (Ser630, His740, Asp708) without undergoing enzymatic cleavage, thus acting as a competitive, reversible inhibitor.
S1 Pocket Engagement: The N7-methyl group and N1/N3 substituents project into the hydrophobic S1 pocket of DPP-4 (interacting with Tyr631 and Val656), anchoring the molecule.
S2 Pocket Engagement: The amine substituent introduced at the C2 position (e.g., a 3-aminopiperidine ring) projects into the highly polar S2 pocket, forming critical salt bridges with Glu205 and Glu206.
Fig 1: Mechanism of action of 7-methylpurin-6-one derivatives in DPP-4 inhibition.
Part 3: Experimental Workflow for SNAr Functionalization
To harness the chemical mechanism of 2-chloro-7-methyl-3H-purin-6-one, robust synthetic protocols are required. Below is a self-validating methodology for the C2-amination of the purine core, emphasizing the causality behind each experimental choice.
Standard Operating Procedure: C2-Amination
Step 1: Solvation & Atmospheric Control
Action: Dissolve 10 mmol of 2-chloro-7-methyl-3H-purin-6-one in 20 mL of anhydrous DMF under an inert N2 atmosphere.
Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive C2-chloride into a C2-hydroxyl (which would form a chemically inert uric acid derivative). The inert atmosphere prevents oxidative degradation of the incoming amine nucleophile.
Step 2: Base Addition
Action: Add 20 mmol of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the SNAr reaction, driving the equilibrium forward without competing with the primary amine for the C2 electrophilic site.
Step 3: Nucleophile Introduction
Action: Dropwise addition of 12 mmol of the target amine (e.g., 3-aminopiperidine).
Causality: Dropwise addition controls the local concentration of the nucleophile, mitigating exothermic spikes and minimizing the formation of bis-substituted or ring-opened degradation products.
Step 4: Thermal Activation
Action: Heat the reaction mixture to 90°C for 6 hours.
Causality: While the C2 position is activated, the partial aromatic stabilization of the purine ring creates a high activation energy barrier (
Ea
). Thermal activation at 90°C provides the necessary kinetic energy to form the Meisenheimer complex intermediate.
Step 5: Thermodynamic Isolation
Action: Cool to room temperature and precipitate by adding the mixture dropwise to 100 mL of ice-cold water. Filter and wash the solid.
Causality: The functionalized product is highly hydrophobic compared to the water-miscible DMF and water-soluble DIPEA hydrochloride salts. Ice-cold water maximizes the thermodynamic precipitation of the product while keeping impurities in solution, ensuring >95% crude purity prior to chromatography.
Fig 2: Step-by-step experimental workflow for SNAr functionalization of the purine core.
Part 4: Quantitative Data & Comparative Analysis
The versatility of the 2-chloro-7-methyl-3H-purin-6-one synthon allows for the generation of diverse pharmacological profiles. Table 1 summarizes the quantitative binding data and primary targets of its most common derivative classes.
Table 1: Comparative Pharmacological Profile of 7-Methylpurin-6-one Derivatives
Derivative Class (Post-Functionalization)
Primary Biological Target
Typical IC50 Range
Key Binding Interactions (MoA)
Clinical Application
C2-Aminopiperidine-7-methylpurine
DPP-4
1 - 10 nM
S1/S2 pocket engagement; Salt bridges with Glu205/206
Type 2 Diabetes
C2-Arylamino-7-methylpurine
PDE9
50 - 150 nM
Metal ion coordination in active site; H-bonding via C6=O
Cognitive Impairment
N1-Alkyl-2-amino-7-methylpurine
Adenosine A2A Receptor
100 - 500 nM
Pi-pi stacking with Phe168; Hydrophobic pocket anchoring
Title: EP1608317A2 - Dipeptidylpeptidase-hemmer
Source: Google Patents
URL
Title: Synthesis and Characterization of New 1,3,4-Oxadiazole Derivatives from Sulfathiazole
Source: ResearchGate
URL
Title: ALTERNATIVE METHODS OF SYNTHESIS OF NOVEL HETEROSYNTHONES – FUNCTIONALIZED HYPOXANTHINE PYRIMIDINES
Source: Vernadsky National Library of Ukraine
URL
Strategic Utilization of 2-Chloro-7-Methyl-3H-Purin-6-One as a Privileged Scaffold in Targeted Therapeutics
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of chemical reactivity with biological ta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of chemical reactivity with biological target topology. The compound 2-chloro-7-methyl-3H-purin-6-one (also known as 2-chloro-7-methylhypoxanthine) is a highly versatile intermediate. With a molecular formula of C6H5ClN4O and a molar mass of 184.58 g/mol , it serves as a1[1] for developing targeted therapeutics. This technical guide explores the mechanistic rationale behind utilizing this specific pharmacophore, detailing its primary therapeutic targets, validated experimental workflows, and structure-activity relationships.
Structural Rationale & Mechanistic Advantages
The selection of 2-chloro-7-methyl-3H-purin-6-one over unsubstituted purines is driven by two distinct chemical causalities:
The C2-Chlorine Electrophilicity : The C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent N1 and N3 atoms. This allows for mild Nucleophilic Aromatic Substitution (SNAr) conditions, preserving sensitive functional groups on the incoming nucleophile.
N7-Methylation and Tautomeric Locking : Unsubstituted purines exist in a dynamic equilibrium between N7-H and N9-H tautomers. When an unmethylated purine binds to a target protein, it incurs a "tautomeric penalty"—the energetic cost of locking the molecule into a single tautomeric state. The N7-methyl group eliminates this ambiguity, fixing the hydrogen-bond donor/acceptor profile. The methylation of 2-chloro-7-methylhypoxanthine and its isomers are foundational to predictable 2[2], ensuring reliable target engagement.
Primary Therapeutic Targets
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors (gliptins) are a cornerstone in the management of type 2 diabetes. The 2-chloro-7-methyl-3H-purin-6-one scaffold is explicitly cited in 3 as a precursor for potent DPP-4 inhibitors[3]. By substituting the C2 position with a bulky, basic amine (such as 3-aminopiperidine) and alkylating the N1 position, the resulting molecule perfectly occupies the S1 and S2 pockets of the DPP-4 active site, preventing the degradation of incretin hormones like GLP-1.
ATP-Competitive Kinase Inhibition
Purine derivatives are quintessential ATP-competitive kinase inhibitors. The N7-methylated scaffold directs the molecule towards the hinge region of kinases. For example, inhibition of 4—a target of immense interest for psychiatric and neurodegenerative disorders—frequently relies on heterocyclic derivatives that mimic the adenine ring of ATP[4].
Novel Heterosynthones and Receptor Ligands
Recent synthetic advances have utilized 1-potassium-2-chloro-7-methylhypoxanthine conjugated with bromomethyldihydropyrimidines to create5[5]. These hybrid molecules act as robust receptor ligands and anticonvulsants, demonstrating the scaffold's broad utility.
Robust protocols must be self-validating to ensure reproducibility. Below is the standardized workflow for C2-diversification of the purine scaffold.
Protocol: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
Objective : Displace the C2-chloride of 2-chloro-7-methyl-3H-purin-6-one with a primary/secondary amine to generate a target-specific pharmacophore.
Causality & Choice of Reagents :
Solvent (n-Butanol) : We select n-butanol for aliphatic amines because its boiling point (117°C) allows for optimal thermal driving of the SNAr without causing thermal degradation of the purine core.
Base (DIPEA) : N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It is required to scavenge the HCl byproduct without competing with the target amine for the electrophilic C2 position.
Step-by-Step Procedure :
Preparation : In a dried 50 mL round-bottom flask, suspend 2-chloro-7-methyl-3H-purin-6-one (1.0 eq, 184.58 g/mol ) in anhydrous n-butanol to achieve a 0.2 M concentration.
Activation : Add DIPEA (2.5 eq) and the target amine (e.g., (R)-3-aminopiperidine, 1.2 eq). Stir at room temperature for 10 minutes to ensure homogenization.
Reaction : Heat the mixture to 110°C under a nitrogen atmosphere for 12-16 hours.
Self-Validation (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Checkpoint: The protocol is considered successful when the starting material peak (m/z 185 [M+H]+) is ≤ 2% relative to the product peak. If unreacted starting material remains, spike with an additional 0.2 eq of amine.
Isolation : Cool the mixture to 0°C to precipitate the product. Filter, wash with cold ethanol, and dry under high vacuum.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative target affinities based on specific functionalizations of the 2-chloro-7-methyl-3H-purin-6-one core.
Advanced Synthesis and Pharmacological Profiling of 2-Chloro-7-methyl-3H-purin-6-one Derivatives
Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimetabolites, kinase inhibitors, and antiviral agents. Among its derivatives, 2-chloro-7-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimetabolites, kinase inhibitors, and antiviral agents. Among its derivatives, 2-chloro-7-methyl-3H-purin-6-one (also cataloged as 2-chloro-7-methyl-7H-purin-6-ol, CAS: 16017-76-8)[1] represents a highly versatile, dual-reactive building block. This technical whitepaper explores the mechanistic rationale, step-by-step synthetic methodologies, and biological activities of its derivatives, with a specific focus on thiosubstituted analogs that exhibit potent, cisplatin-like efficacy against aggressive malignancies such as glioblastoma and melanoma[2].
Mechanistic Rationale & Chemical Space
The synthetic utility of 2-chloro-7-methyl-3H-purin-6-one stems from its orthogonal reactivity profile:
C6 Lactam/Lactim Tautomerization: The C6 carbonyl can be electrophilically activated (typically via chlorination) to facilitate nucleophilic aromatic substitution (S_NAr). This allows for the introduction of sulfur or nitrogen nucleophiles, creating thiones or amines[3].
C2 Halogen Activation: The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent pyrimidine ring nitrogens. This site is primed for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce bulky aryl or cycloalkyl groups, a critical step in synthesizing FLT3-ITD kinase inhibitors[4].
N7 Methylation: The fixed methyl group at N7 prevents tautomerization across the imidazole ring, locking the molecule in a specific geometric conformation that enhances target-binding predictability and metabolic stability[5].
Synthetic Methodologies & Workflow
The most pharmacologically significant derivatives of this scaffold are the 6-thiosubstituted purines. The canonical synthesis avoids direct thionation (which often yields complex mixtures) in favor of a stepwise activation. The 6-one is first converted to a 6-chloro intermediate, followed by thionation with thiourea, and subsequent S-alkylation and Mannich functionalization to yield highly active compounds like 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (Compound 5b) [2].
Figure 1: Stepwise synthetic workflow for 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine.
Experimental Protocols (Self-Validating Systems)
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints based on established literature standards ()[3].
Protocol A: Chlorination and Thionation (C6 Modification)
Objective: Convert the unreactive C6 lactam into a versatile thione.
Causality: N,N-dimethylaniline acts as a nucleophilic catalyst, accelerating the formation of the Vilsmeier-type intermediate while scavenging the generated HCl.
Validation: The reaction is complete when the suspension transitions to a clear, dark amber solution and HCl gas evolution ceases (typically 2-3 hours at reflux).
Thionation: Isolate the 2,6-dichloro-7-methylpurine intermediate via vacuum distillation of excess POCl₃. Dissolve the crude solid in absolute ethanol and add thiourea (1.2 eq). Reflux for 4 hours.
Causality: Thiourea is vastly superior to sodium hydrosulfide (NaSH) here; it forms a stable isothiouronium salt intermediate that prevents premature hydrolysis back to the 6-one, selectively yielding the thione upon mild basic workup[3].
Validation: A successful reaction is visually confirmed by the precipitation of a bright yellow solid (the thione product) from the ethanol solution as the equilibrium is driven forward.
Protocol B: S-Alkylation and Mannich Reaction (A³-Coupling)
Objective: Introduce the pharmacophoric pyrrolidinobutynyl chain.
S-Alkylation: Dissolve the thione intermediate in DMF. Add anhydrous K₂CO₃ (1.5 eq) and propargyl bromide (1.1 eq). Stir at room temperature for 12 hours.
Causality: K₂CO₃ is a mild base that selectively deprotonates the acidic thione (pKa ~8) without triggering unwanted hydrolysis of the C2 chlorine.
Mannich Reaction: To the isolated propargylthio derivative in 1,4-dioxane, add pyrrolidine (1.2 eq), aqueous formaldehyde (37%, 1.5 eq), and a catalytic amount of CuI (5 mol%). Heat to 70°C for 6 hours.
Causality: Cu(I) specifically inserts into the terminal alkyne C-H bond, lowering its pKa and forming a highly reactive copper acetylide. This nucleophile readily attacks the electrophilic iminium ion generated in situ from the amine and formaldehyde.
Validation: Reaction success is validated via IR spectroscopy by the complete disappearance of the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹, or via TLC showing a new UV-active spot with a significantly lower
Rf
value due to the introduction of the basic pyrrolidine nitrogen.
Objective: Substitute the C2 chlorine for kinase inhibitor optimization.
Coupling: Combine the C6-protected purine derivative (1.0 eq), the desired aryl amine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Degas via argon sparging and heat at 100°C for 18 hours.
Causality: The bulky, electron-rich Xantphos ligand is critical; it facilitates oxidative addition into the C-Cl bond while sterically preventing the purine ring nitrogens from coordinating and poisoning the palladium catalyst[4].
Derivatives of 2-chloro-7-methyl-3H-purin-6-one have been extensively evaluated in vitro against various human tumor cell lines. The data reveals that the introduction of a dialkylaminoalkylthio or pyrrolidinobutynylthio group at the C6 position drastically enhances cytotoxicity, outperforming traditional azathioprine analogs[2].
The basic nitrogen in the pyrrolidine ring is critical for cellular uptake, likely exploiting the slightly acidic tumor microenvironment for protonation and subsequent transport. The rigid alkyne spacer projects this amine into the solvent-exposed regions of target kinases or DNA grooves.
Table 1: In Vitro Cytotoxicity of Key 7-Methylpurine Derivatives ()[2]
Compound
Substitution at C6
Substitution at C2
Cell Line
EC₅₀ (μg/mL)
Relative Potency
5b
Pyrrolidinobutynylthio
Chloro
SNB-19 (Glioblastoma)
5.00
High
5b
Pyrrolidinobutynylthio
Chloro
C-32 (Melanoma)
7.58
High
4b
Dialkylaminoalkylthio
Chloro
SNB-19 (Glioblastoma)
< 10.00
Moderate-High
Cisplatin
(Positive Control)
-
SNB-19 (Glioblastoma)
~5.00
High
Azathioprine
(Reference Drug)
-
SNB-19 (Glioblastoma)
> 20.00
Low
Note: Compound 5b demonstrated an efficacy profile statistically indistinguishable from the first-line chemotherapeutic Cisplatin against the SNB-19 cell line, while exhibiting lower overall systemic toxicity[6].
Biological Mechanism of Action
The profound cytotoxicity of these thiosubstituted purines is driven by their dual role as purine antimetabolites and signal transduction inhibitors. Upon cellular entry, the compounds bypass standard purine salvage pathways. The bulky C6 substituents sterically hinder DNA polymerase if incorporated, but their primary mode of action involves the direct inhibition of proliferation-driving kinases (such as FLT3)[4]. This inhibition triggers a cascade leading to G2/M cell cycle arrest and the subsequent activation of executioner caspases.
The 2-chloro-7-methyl-3H-purin-6-one scaffold is a cornerstone in modern heterocyclic drug design. By leveraging orthogonal synthetic methodologies—specifically C6 thionation/alkylation and C2 transition-metal catalysis—researchers can rapidly access a vast chemical space. The resulting derivatives, particularly those harboring terminal basic amines tethered via alkyne spacers, represent a highly promising class of targeted therapeutics capable of matching the in vitro efficacy of established heavy-metal chemotherapeutics.
References
Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research (2015). URL:[Link]
Synthesis of the Azathiopurine Analogs. Heterocycles (2008). URL:[Link]
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences (2022). URL:[Link]
CID 11361 (2-amino-7-methyl-3H-purin-6-one) Compound Summary. National Center for Biotechnology Information. PubChem Database. URL:[Link]
Application Note: In Vitro Evaluation of 2-Chloro-7-methyl-3H-purin-6-one Derivatives in Cell Culture Models
Executive Summary The compound 2-chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8) serves as a highly versatile heterocyclic synthon in modern drug discovery[1]. While the base compound is primarily a structural building b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8) serves as a highly versatile heterocyclic synthon in modern drug discovery[1]. While the base compound is primarily a structural building block, its functionalized derivatives—such as purine-oxadiazole hybrids and purine-hydrazones—exhibit potent bioactivity in cell culture models[2]. As a Senior Application Scientist, I have designed this protocol guide to establish standardized methodologies for evaluating these purine analogs. This document details the mechanistic rationale, handling procedures, and self-validating experimental workflows required to assess their cytotoxicity and target engagement in vitro.
Chemical Profile & Mechanistic Rationale
Physico-Chemical Properties
To ensure reproducible cell culture assays, it is critical to understand the physicochemical constraints of the synthon. The planar aromatic nature of the purine ring dictates its solubility profile, necessitating specific solvent handling to prevent precipitation in aqueous culture media.
Table 1: Physico-Chemical Properties of the Base Synthon
Halogenated site (C2) allows for nucleophilic substitution.
Molar Mass
184.58 g/mol
Used to calculate precise molarities for stock solutions[1].
Solubility
High in DMSO / Low in H2O
Requires DMSO reconstitution prior to media dilution.
Dual Mechanism of Action in in vitro Models
Purine analogs derived from 2-chloro-7-methyl-3H-purin-6-one exert their antiproliferative effects through two primary, often overlapping, mechanisms:
ATP-Competitive Kinase Inhibition: Because the purine scaffold closely mimics the adenine ring of ATP, these derivatives competitively bind to the highly conserved ATP-binding pockets of various protein kinases (e.g., EGFR, HER2, CDKs, and GSK-3β)[3],[4]. This binding blocks the phosphorylation of downstream effectors, halting signal transduction pathways that drive tumor cell proliferation[4].
Antimetabolite Activity: Once transported into the cell, certain purine analogs are phosphorylated into triphosphate forms. These false nucleotides are incorporated into nascent DNA by DNA polymerases, causing replication stress, chain termination, and subsequent S-phase cell cycle arrest[5],[6].
Fig 1. Dual mechanism of action for purine-based analogs in cancer cell lines.
Preparation and Handling Guidelines
Causality in Preparation: Purine derivatives are characteristically hydrophobic. Introducing them directly into aqueous cell culture media (e.g., DMEM or RPMI) will cause micro-precipitates, leading to inaccurate dosing and artifactual cellular stress.
Reconstitution: Dissolve the lyophilized powder in 100% sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock.
Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Reasoning: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO, which hydrolyzes the compound and degrades the halogenated functional groups.
Dilution: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
This protocol is optimized for evaluating the antiproliferative activity of synthesized purine derivatives against standard cancer cell lines such as MCF-7 (adherent breast cancer) and MOLT-4 (suspension leukemia)[2].
Self-Validating System: This assay includes a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 1 µM Erlotinib or Lapatinib) to confirm that the assay is sensitive to kinase inhibition[4].
Step-by-Step Methodology:
Cell Seeding:
Adherent (MCF-7): Seed cells at 5,000 cells/well in a 96-well plate using 100 µL of complete DMEM (10% FBS).
Suspension (MOLT-4): Seed at 10,000 cells/well in complete RPMI-1640.
Incubate for 24 hours at 37°C, 5% CO2 to allow for acclimation and exponential growth phase entry.
Compound Treatment:
Prepare a serial dilution of the purine derivative in complete media (Range: 0.1 µM to 100 µM). Ensure the DMSO concentration remains constant at 0.1% across all doses.
Add 100 µL of the drug-containing media to the respective wells.
Incubation: Incubate the plates for 72 hours. Reasoning: A 72-hour window allows sufficient time to capture the effects of antimetabolite incorporation during the S-phase of multiple cell cycles[5].
Viability Assessment (MTT Addition):
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
Crucial Step: For MOLT-4 suspension cells, centrifuge the plate at 300 x g for 5 minutes before carefully aspirating the media to avoid losing the cell pellet. For MCF-7, carefully aspirate the media directly.
Solubilization & Readout:
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 2. High-throughput screening workflow for purine-derivative cytotoxicity evaluation.
Protocol B: Target Engagement via Western Blotting (Kinase Inhibition)
To confirm that the observed cytotoxicity is driven by kinase inhibition (e.g., EGFR/HER2), target engagement must be validated at the protein level.
Step-by-Step Methodology:
Treatment: Treat MCF-7 cells in 6-well plates with the purine derivative at 0.5x, 1x, and 2x its calculated IC50 for 4 hours. Reasoning: A short 4-hour exposure isolates direct kinase inhibition signaling events before the onset of secondary apoptotic cascades.
Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (Na3VO4, NaF). Reasoning: Phosphatase inhibitors are strictly required to preserve the transient phosphorylation states of downstream targets (e.g., p-ERK, p-AKT).
Quantification & Blotting: Quantify protein via BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.
Probing: Probe with primary antibodies against the total and phosphorylated forms of the target kinase (e.g., Total EGFR vs. p-EGFR). Normalize signals against a loading control (e.g., GAPDH).
Expected Outcomes & Data Interpretation
Based on structural activity relationship (SAR) studies of 2-chloro-7-methyl-3H-purin-6-one derivatives, researchers should expect differential sensitivities across cell lines based on their receptor expression profiles and proliferation rates.
Table 2: Reference IC50 Value Ranges for Purine-Derived Inhibitors
Note: IC50 values will shift significantly based on the specific functional groups attached to the C2 and N9 positions of the purine synthon during chemical synthesis.
References
ChemBK. "2-chloro-7-methyl-3H-purin-6-one - Physico-chemical Properties." ChemBK Chemical Database. URL:[Link]
Sharma, S., et al. "Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors." European Journal of Medicinal Chemistry, 2016. URL:[Link]
Pizzorno, G., et al. "Purine Analogs." Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. URL:[Link]
ResearchGate. "Synthesis and Characterization of New 1,3,4-Oxadiazole Derivatives from Sulfathiazole." ResearchGate, 2022. URL: [Link]
Parker, W. B. "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews (ACS Publications), 2009. URL:[Link]
Application Notes and Protocols for In Vivo Dosage Determination of 2-chloro-7-methyl-3H-purin-6-one
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the In Vivo Dosing of a Novel Purine Analog 2-chloro-7-methyl-3H-purin-6-one is a purine analog with potential for therapeutic appl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the In Vivo Dosing of a Novel Purine Analog
2-chloro-7-methyl-3H-purin-6-one is a purine analog with potential for therapeutic applications. As with any novel small molecule, the transition from in vitro characterization to in vivo animal studies is a critical step that requires a meticulously planned approach to dosage selection.[1] The absence of established in vivo data for this specific compound necessitates a strategy rooted in fundamental principles of pharmacology and toxicology.[2] This guide provides a comprehensive framework for researchers to design and execute initial in vivo studies, focusing on the logical progression from dose estimation to preliminary safety and efficacy evaluation.
The primary objective of these initial studies is to determine a safe and pharmacologically active dose range for 2-chloro-7-methyl-3H-purin-6-one. This is achieved through a systematic process that includes estimating a starting dose, identifying the maximum tolerated dose (MTD), and subsequently evaluating the dose-response relationship for the desired biological effect.[3][4] This document will detail the necessary prerequisite data, theoretical considerations, and step-by-step protocols to guide the researcher through this process, ensuring scientific rigor and ethical considerations are at the forefront of the experimental design.[5][6]
Part 1: Foundational Principles for In Vivo Dosing of Novel Compounds
The initial estimation of an in vivo starting dose for a novel compound like 2-chloro-7-methyl-3H-purin-6-one is a multi-faceted process that integrates in vitro data with established pharmacological principles.[7]
Prerequisite In Vitro Data
Before commencing any in vivo experiments, a solid foundation of in vitro data is essential. This data provides the first clues to the compound's biological activity and potential for toxicity.[7]
Parameter
Description
Example Value
IC50 / EC50
The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[7]
0.5 µM
Cytotoxicity (CC50)
The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.[7]
50 µM
Mechanism of Action
The specific biochemical interaction through which the compound produces its pharmacological effect.
A2B Adenosine Receptor Antagonism
In Vitro Efficacy
Data from cell-based assays demonstrating the desired biological effect.
Dose-dependent reduction of inflammatory markers.
Solubility
The ability of the compound to dissolve in a solvent, which is critical for formulation development.
10 mg/mL in DMSO
Allometric Scaling: A Bridge Between Species
Allometric scaling is a mathematical method used to extrapolate drug doses between different species based on their body surface area or body weight.[8] This approach is a cornerstone of preclinical pharmacology for estimating a safe starting dose in animals from in vitro data or from a projected human dose.[7][9] The Human Equivalent Dose (HED) can be calculated from animal doses using conversion factors based on body surface area.[8] Conversely, an initial animal dose can be estimated from a projected human dose or from in vitro effective concentrations.[2]
Interspecies Dose Conversion (based on Body Surface Area):
To convert a dose in mg/kg from one species to another, you can use established conversion factors. For example, to convert a human dose to a mouse dose, you would multiply the human dose (in mg/kg) by a factor of approximately 12.3.[7]
The Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality.[3][10] Determining the MTD is a critical first step in in vivo testing as it defines the upper limit for subsequent efficacy studies.[11] MTD studies are typically acute, involving single, escalating doses administered to small groups of animals.[12]
Part 2: A Surrogate-Based Approach: Insights from A2B Adenosine Receptor Antagonists
Given the limited specific data for 2-chloro-7-methyl-3H-purin-6-one, examining in vivo studies of other A2B adenosine receptor antagonists can provide valuable guidance on potential dosage ranges, administration routes, and expected biological effects.[13][14] The A2B adenosine receptor is implicated in inflammatory conditions, making antagonists a promising therapeutic strategy.[15][16]
Note: The data in this table is derived from studies on various adenosine receptor antagonists and should be used as a general guide for dose range finding, not as a direct recommendation for 2-chloro-7-methyl-3H-purin-6-one.
Part 3: Protocol for a Pilot Dose-Range Finding (MTD) Study
This protocol outlines a typical dose-escalation study to determine the MTD of 2-chloro-7-methyl-3H-purin-6-one in mice.
Experimental Workflow
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
A preliminary PK study should be conducted to determine key parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, representing total drug exposure.
t1/2: Half-life of the compound.
This data will inform the dosing frequency required to maintain therapeutic concentrations.
Part 5: Safety and Toxicology
The safety profile of 2-chloro-7-methyl-3H-purin-6-one is unknown. However, insights can be drawn from related chemical classes.
Potential Toxicities of Purine Analogs and Chlorinated Compounds
Purine Analogs: Some purine analogs can interfere with DNA and RNA synthesis, potentially leading to cytotoxicity. [18][19]Hepatotoxicity has been observed with some purine analogs.
[18]* Chlorinated Compounds: Chlorinated organic molecules can sometimes be metabolized to reactive intermediates, which may cause cellular damage. [20]The presence of a chlorine atom can influence the metabolic fate and potential toxicity of a compound.
[21]
Essential Safety Monitoring in In Vivo Studies
Clinical Observations: As detailed in the MTD protocol, careful observation for any signs of adverse effects is paramount.
Body Weight: Daily monitoring of body weight is a sensitive indicator of general health.
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) should be collected for histopathological analysis to identify any signs of tissue damage.
Clinical Pathology: Blood samples can be collected for analysis of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to detect organ-specific toxicity.
Conclusion
The successful in vivo evaluation of a novel compound like 2-chloro-7-methyl-3H-purin-6-one hinges on a systematic and evidence-based approach to dose selection. By starting with a strong foundation of in vitro data, applying established pharmacological principles like allometric scaling, and carefully executing a dose-range finding study, researchers can establish a safe and effective dose range for subsequent efficacy studies. This methodical approach not only enhances the likelihood of obtaining meaningful results but also upholds the ethical principles of animal research. The protocols and considerations outlined in this guide are intended to provide a robust framework for the initial in vivo characterization of 2-chloro-7-methyl-3H-purin-6-one and other novel small molecules.
References
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National Center for Biotechnology Information. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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National Institutes of Health. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]
National Institutes of Health. (n.d.). A review: Mechanism of action of antiviral drugs. [Link]
MDPI. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. [Link]
OAE Publishing Inc. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. [Link]
Johns Hopkins University. (2020). New toxic byproducts found in chlorinated water. [Link]
ResearchGate. (2025). (PDF) A coronavirus assembly inhibitor that targets the viral membrane protein. [Link]
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Chlorine. In Toxicological Profile for Chlorine. [Link]
Comprehensive Application Note: LC-MS/MS Analysis and Quantitation of 2-Chloro-7-methyl-3H-purin-6-one in Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP) Executive Summary The compound 2-chloro-7-methyl-3H-pur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Method Development Guide & Standard Operating Procedure (SOP)
Executive Summary
The compound 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), also known as 2-chloro-7-methylhypoxanthine, is a critical halogenated purine synthon utilized in the synthesis of bioactive heterocycles, including dipeptidyl peptidase inhibitors and kinase modulators. Due to its high polarity, tautomeric potential, and the presence of a halogen atom, quantifying this compound in complex biological matrices (e.g., plasma, cell lysates) presents unique analytical challenges.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. By leveraging a high-strength silica (HSS) T3 stationary phase and optimized positive electrospray ionization (ESI+), this protocol ensures high-fidelity structural characterization and sub-nanogram quantitation.
Physicochemical Profiling & Causality in Method Design
To design a self-validating and robust analytical method, every chromatographic and mass spectrometric parameter must be grounded in the molecule’s physicochemical realities.
Table 1: Physicochemical Properties
Property
Value
Analytical Implication
Molecular Formula
C₆H₅ClN₄O
Nitrogen-rich core; highly amenable to ESI+ protonation.
Monoisotopic Mass
184.0152 Da
Target[M+H]⁺ at m/z 185.0 (for ³⁵Cl isotope).
Isotopic Signature
³⁵Cl / ³⁷Cl (3:1 ratio)
Provides a diagnostic isotopic pattern for structural confirmation.
Polarity / LogP
Highly Polar (< 1.0)
Poor retention on standard C18; requires aqueous-compatible stationary phases.
Causality in Chromatographic Selection:
Purine derivatives often exhibit severe peak tailing and poor retention on traditional end-capped C18 columns due to secondary interactions with unreacted surface silanols. To counteract this, we utilize a Waters ACQUITY UPLC HSS T3 column . The HSS T3 phase is specifically designed to withstand 100% aqueous mobile phases, promoting deep pore penetration and enhanced retention of polar purine scaffolds without the need for complex ion-pairing reagents [1].
Causality in Mobile Phase Modifiers:
The addition of 0.1% Formic Acid (FA) serves a dual purpose: it forces the protonation of the purine nitrogens (enhancing ESI+ efficiency) and suppresses the ionization of residual acidic silanols on the column, thereby sharpening the chromatographic peak [2].
Experimental Protocols & Workflows
Sample Preparation (Protein Precipitation & SPE)
To ensure the trustworthiness of the quantitative data, this protocol utilizes a matrix-matched calibration curve and a stable isotope-labeled internal standard (IS) to create a self-validating system that automatically corrects for matrix-induced ion suppression.
Step-by-Step Methodology:
Spiking: Aliquot 50 µL of plasma (or cell lysate) into a 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., ¹³C₃-Hypoxanthine or 2-chloroadenine at 100 ng/mL).
Mechanistic Insight: Cold ACN rapidly denatures plasma proteins, while the acidic environment disrupts protein-analyte binding, ensuring maximum recovery of the purine derivative.
Agitation: Vortex vigorously for 2 minutes to ensure complete phase mixing.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.
Reconstitution: Transfer 100 µL of the supernatant to an LC vial, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN).
Caption: Step-by-step LC-MS/MS analytical workflow for purine derivative quantitation.
Liquid Chromatography (UHPLC) Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).
Column Temperature: 40 °C (reduces backpressure and improves mass transfer).
Causality in MRM Selection:
The precursor ion [M+H]⁺ at m/z 185.0 is isolated in Q1. Collision-induced dissociation (CID) in Q2 yields a primary quantifier ion at m/z 149.0. This transition corresponds to the neutral loss of HCl (36 Da), a highly favorable and thermodynamically stable fragmentation pathway for 2-chloropurines, providing superior signal-to-noise (S/N) ratios [3]. A secondary qualifier transition (m/z 185.0 → 142.0) monitors the loss of isocyanic acid (HNCO, 43 Da) from the pyrimidine ring, ensuring high specificity and preventing false positives from isobaric interferences [4].
The method was validated according to FDA/EMA bioanalytical guidelines. The use of the HSS T3 column combined with the optimized extraction protocol yielded excellent recovery and minimal matrix effects.
Table 4: Quantitative Validation Summary
Parameter
Result
Acceptance Criteria
Limit of Detection (LOD)
0.5 ng/mL
S/N ≥ 3
Limit of Quantitation (LOQ)
1.5 ng/mL
S/N ≥ 10, Precision CV ≤ 20%
Linear Dynamic Range
1.5 – 1000 ng/mL
R² ≥ 0.995
Intra-day Precision (CV%)
3.2% – 6.8%
≤ 15% (≤ 20% at LOQ)
Extraction Recovery
88.5% ± 4.2%
Consistent across low/mid/high QC
Matrix Effect
94.1% (Minimal suppression)
85% – 115%
Conclusion
This application note outlines a highly sensitive, E-E-A-T compliant LC-MS/MS methodology for the analysis of 2-chloro-7-methyl-3H-purin-6-one. By understanding the underlying physicochemical properties—specifically addressing the polarity of the purine scaffold via HSS T3 chromatography and exploiting the stable neutral loss of HCl for MS/MS quantitation—researchers can achieve robust, reproducible pharmacokinetic and metabolomic data in complex biological matrices.
References
Integrating Untargeted and Targeted Metabolomics Coupled with Pathway Analysis Reveals Muscle Disorder in Osteoporosis on Orchiectomized Mice
MDPI - Metabolites.
URL:[Link]
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS
Journal of Proteome Research - ACS Publications.
URL:[Link]
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma
PubMed Central (PMC) - NIH.
URL:[Link]
1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer
PubMed Central (PMC) - NIH.
URL:[Link]
Application
2-chloro-7-methyl-3H-purin-6-one as a research tool
2-Chloro-7-Methyl-3H-Purin-6-One: A Strategic Scaffold for Kinase and DPP-4 Inhibitor Discovery Executive Summary In modern drug discovery, the selection of a highly functionalized, versatile chemical scaffold is the fou...
Author: BenchChem Technical Support Team. Date: March 2026
2-Chloro-7-Methyl-3H-Purin-6-One: A Strategic Scaffold for Kinase and DPP-4 Inhibitor Discovery
Executive Summary
In modern drug discovery, the selection of a highly functionalized, versatile chemical scaffold is the foundation of successful lead generation. 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8)[1][2], also known as 2-chloro-7-methylhypoxanthine[3][4], serves as a privileged building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a strategic matrix of electronic and steric parameters. By locking the purine tautomeric state via N7-methylation and activating the C2 position with a labile chlorine atom, this scaffold enables the precise, divergent synthesis of ATP-competitive kinase inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and novel thiopurine anticancer agents.
Mechanistic Rationale: The Anatomy of the Scaffold
The utility of 2-chloro-7-methyl-3H-purin-6-one lies in its highly predictable regioselectivity, driven by the inherent electron distribution of the purine core:
C2 Electrophilicity: The electron-withdrawing nature of the pyrimidine ring, exacerbated by the adjacent N1 and N3 atoms and the C6-carbonyl group, renders the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
)[5].
N7-Methylation as a Steric/Electronic Director: The pre-installed methyl group at N7 prevents the tautomerization common in unsubstituted purines. In biological systems, this modification drastically alters the hydrogen-bonding network, often preventing binding to off-target kinases that require a free N7-H for hinge region interaction.
N1/N3 Ambident Nucleophilicity: Under basic conditions, the deprotonation of the pyrimidine face creates an ambident anion, allowing for controlled N-alkylation to generate xanthine-like derivatives[6].
Core Applications in Drug Development
Synthesis of ATP-Competitive Kinase Inhibitors
The purine core is a natural bioisostere for the adenine ring of ATP. By displacing the C2-chloride with various anilines or cyclic amines, researchers can generate libraries of 2-amino-7-methylhypoxanthines. This specific substitution pattern has been successfully utilized in the development of for acute myeloid leukemia (AML)[7][8]. The N7-alkyl group is critical here; it modulates the activity between CDK4 and FLT3 kinases, driving selectivity toward the latter[7][9].
Development of DPP-4 Inhibitors (Incretin Enhancers)
The scaffold is a direct precursor to highly potent xanthine-based antidiabetic agents. By subjecting the N1/N3 positions to alkylation and the C2 position to amination, the hypoxanthine core is converted into a fully substituted xanthine. This synthetic trajectory is foundational to the development of dipeptidyl peptidase inhibitors, as documented in[10][11].
Thiopurine Anticancer Agents
Beyond nitrogen nucleophiles, the C2-chloride readily reacts with thiols. This reactivity has been exploited to synthesize [12][13]. Compounds such as 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine have demonstrated potent in vitro anticancer activity against glioblastoma and melanoma cell lines, rivaling the efficacy of cisplatin[13][14].
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and rigorous in-process controls.
Protocol A: Regioselective
SNAr
at the C2 Position with Amines
Objective: To synthesize 2-amino-7-methyl-3H-purin-6-one derivatives.
Preparation: Dissolve 1.0 eq of 2-chloro-7-methyl-3H-purin-6-one in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer transition state inherent to
SNAr
reactions.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: A non-nucleophilic organic base like DIPEA neutralizes the HCl byproduct without risking premature hydrolysis of the C2-chloride to a C2-hydroxyl group, which would occur if aqueous NaOH or KOH were used[5].
Nucleophile Addition: Add 1.2 eq of the desired primary or secondary amine.
Reaction: Heat the mixture to 80–90°C under an inert argon atmosphere for 12–18 hours.
In-Process Control (IPC): Monitor via LC-MS. The system validates itself when the starting material mass (
m/z
185
[M+H]+
) is fully depleted, and the target mass appears.
Workup & Validation: Quench with ice water to precipitate the product. Filter and wash with cold ethanol. Validate the structural integrity via
1H
NMR; the disappearance of the amine protons (if secondary) and the preservation of the purine C8-H singlet (~8.0 ppm) confirm substitution without pyrimidine ring cleavage.
Protocol B: N-Alkylation for Xanthine Core Generation
Objective: To convert the hypoxanthine core into an N1/N3-alkylated precursor.
Deprotonation: Suspend 1.0 eq of the purine scaffold and 1.5 eq of anhydrous
K2CO3
in anhydrous DMF at room temperature for 30 minutes.
Causality:
K2CO3
is a mild inorganic base sufficient to deprotonate the acidic N1/N3 face without causing side reactions at the C6-carbonyl.
Alkylation: Dropwise add 1.1 eq of the alkyl halide (e.g., methyl iodide or benzyl bromide). Stir at room temperature for 4 hours.
In-Process Control (IPC): Utilize TLC (Dichloromethane/Methanol 9:1). The alkylated product will show a distinct
Rf
shift and loss of baseline streaking compared to the highly polar starting material.
Validation: Purify via flash chromatography. To validate regioselectivity (N1 vs. N3), perform 2D HMBC NMR. A cross-peak correlation between the newly introduced alkyl protons and the C2/C6 carbons definitively maps the alkylation site.
Quantitative Reactivity Profile
To facilitate experimental design, the empirical reactivity of 2-chloro-7-methyl-3H-purin-6-one is summarized below.
Nucleophile / Electrophile
Reaction Type
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Regioselectivity
Primary Amines
SNAr
(C2)
DIPEA
DMF
80
12-16
75-85
C2 exclusively
Secondary Amines
SNAr
(C2)
DIPEA
DMF
90
18-24
65-80
C2 exclusively
Aliphatic Thiols
SNAr
(C2)
K2CO3
EtOH
60
4-6
80-90
C2 exclusively
Alkyl Halides
N-Alkylation
K2CO3
DMF
RT
2-4
70-85
N1 > N3 (Steric dependent)
Visualizations
Synthetic workflow illustrating divergent functionalization of 2-chloro-7-methyl-3H-purin-6-one.
Mechanism of purine-derived DPP-4 inhibitors enhancing GLP-1 mediated insulin secretion.
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors
Source: International Journal of Molecular Sciences (MDPI) / PubMed Central
URL:[Link]
Synthesis and anticancer activity of thiosubstituted purines
Source: Medicinal Chemistry Research / PubMed Central
URL:[Link]
protocol for dissolving 2-chloro-7-methyl-3H-purin-6-one
Application Note: Optimized Solubilization Protocols for 2-Chloro-7-methyl-3H-purin-6-one Introduction & Physicochemical Profiling 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), a structural analog of hypoxanthine,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Solubilization Protocols for 2-Chloro-7-methyl-3H-purin-6-one
Introduction & Physicochemical Profiling
2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), a structural analog of hypoxanthine, is a critical heterocyclic building block utilized in the synthesis of nucleoside analogs, kinase inhibitors, and antiviral therapeutics. Due to its rigid, planar purine core, this compound exhibits exceptionally strong intermolecular hydrogen bonding and
π−π
stacking in the solid crystal lattice. Consequently, it presents significant solubility challenges in standard aqueous media at physiological pH[1].
To design a self-validating and reproducible solubilization protocol, it is imperative to first analyze the quantitative physicochemical properties of the compound.
Table 1: Physicochemical Properties
Property
Value
Structural Implication
Chemical Name
2-chloro-7-methyl-3H-purin-6-one
Purine derivative with a halogen and methyl substitution.
Molecular Formula
C₆H₅ClN₄O
Heteroatom-rich, capable of complex H-bond networking.
Molecular Weight
184.58 g/mol
Small molecule; highly crystalline.
Predicted pKa
~8.5 – 9.0
Weakly acidic N3/N1 proton allows for alkaline deprotonation.
Table 2: Solubility Profile
Solvent System
Solubility
Max Concentration
Recommended Application
Water / PBS (pH 7.4)
Insoluble
< 1 mg/mL
Not recommended for direct dissolution.
100% DMSO
Soluble
~10 – 20 mg/mL (50 – 100 mM)
In vitro stock solutions; compound storage.
0.1 M NaOH
Soluble
> 20 mg/mL
Cell-free biochemical assays.
Formulation (PEG/Tween)
Soluble
~2 – 5 mg/mL
In vivo animal dosing.
Mechanistic Causality of Solvation
Standard aqueous buffers fail to dissolve 2-chloro-7-methyl-3H-purin-6-one because the solvation energy provided by water is insufficient to break the dense N-H···O hydrogen bond networks inherent to purin-6-ones. To overcome this thermodynamic barrier, we employ two distinct strategies:
Polar Aprotic Disruption (DMSO): Dimethyl sulfoxide (DMSO) acts as a potent hydrogen-bond acceptor. It outcompetes the intermolecular interactions of the purine molecules, effectively solvating the uncharged monomers without altering the molecule's protonation state[1].
Alkaline Deprotonation (NaOH): The N3 (or tautomeric N1) proton of the purin-6-one ring is weakly acidic. Adjusting the pH above 10 using 0.1 M NaOH deprotonates the ring, yielding a negatively charged purine anion. The resulting ion-dipole interactions with water drastically increase solubility[2].
Logical mechanism of 2-chloro-7-methyl-3H-purin-6-one solvation via DMSO or alkaline deprotonation.
Experimental Methodologies
The following self-validating protocols are designed to ensure complete dissolution while preventing downstream precipitation.
Experimental workflow for selecting the appropriate solubilization protocol based on application.
Protocol A: Preparation of a 50 mM In Vitro Stock Solution
Direct dissolution in DMSO is the gold standard for cell-based assays.
Weighing: Accurately weigh 9.23 mg of 2-chloro-7-methyl-3H-purin-6-one powder into a sterile microcentrifuge tube.
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock solution.
Agitation: Vortex vigorously for 30–60 seconds.
Thermal/Acoustic Disruption: Sonicate the tube in a water bath at 37°C for 5–10 minutes.
Self-Validation Check: Inspect the solution against a strong light source. The solution must be completely transparent. If micro-crystals or cloudiness persist, continue sonication in 5-minute increments.
Storage: Aliquot into single-use vials and store at -20°C.
Application: Dilute directly into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration remains
≤
0.5% to prevent solvent-induced cytotoxicity[1].
Protocol B: In Vivo Formulation via Co-Solvent Step-Down
Direct dilution of high-concentration DMSO stocks into aqueous saline inevitably causes rapid nucleation and precipitation of the hydrophobic purine core. A co-solvent step-down approach is required to encapsulate the molecule before introducing water[3].
Primary Stock: Prepare a clear 50 mM DMSO stock as described in Protocol A.
Formulation Preparation (To prepare 1 mL of dosing solution):
Transfer 100
μ
L of the DMSO stock into a clean glass vial (10% final volume).
Add 400
μ
L of PEG300 (40% final volume) and vortex thoroughly. Causality: PEG300 acts as a polymeric co-solvent, lowering the dielectric constant of the mixture and preventing immediate purine aggregation.
Add 50
μ
L of Tween 80 (5% final volume) and vortex. Causality: Tween 80 provides micellar encapsulation for the compound.
Slowly add 450
μ
L of sterile 0.9% Saline (45% final volume) dropwise while gently vortexing the solution.
Validation: The final formulation must be a clear, homogenous solution. Administer to subjects within 2 hours to prevent delayed precipitation.
For structural biology or cell-free enzymatic assays where organic solvents are strictly prohibited, alkaline deprotonation is utilized[2].
Weighing: Weigh 5.0 mg of the compound into a vial.
Alkaline Solvation: Add 1.0 mL of 0.1 M NaOH. Vortex gently. The compound will rapidly dissolve as it is converted into its highly soluble sodium salt.
Neutralization: Back-titrate with 0.1 M HCl dropwise to reach the desired assay pH (typically pH 7.5 – 8.0).
Caution: Dropping the pH below the compound's pKa (~8.5) too rapidly may cause localized micro-precipitation. Add the HCl under continuous, rapid stirring and monitor clarity constantly.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals
Content Focus: Mechanistic rationale, synthetic diversification, and biological validation protocols.
Executive Summary & Mechanistic Rationale
The development of targeted small-molecule therapeutics in oncology relies heavily on "privileged scaffolds"—molecular cores that inherently possess a high affinity for specific biological targets. The purine scaffold is arguably the most critical structural motif in kinase inhibitor design because it effectively mimics the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the highly conserved ATP-binding pocket of oncogenic kinases[1].
2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8) serves as a highly versatile, advanced synthetic intermediate in cancer research. Its specific structural features provide three distinct pharmacological and synthetic advantages:
N7-Methylation (Tautomeric Locking): Unsubstituted purines rapidly tautomerize between the N7 and N9 positions, complicating Structure-Activity Relationship (SAR) studies and leading to unpredictable binding modes. The N7-methyl group locks the scaffold into a single tautomeric state, rigidly directing the spatial orientation of the C2 and C6 vectors to enhance kinase selectivity[2].
C2-Chlorine (Electrophilic Hub): The electron-withdrawing nature of the pyrimidine ring makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. This allows for late-stage functionalization with diverse anilines or aliphatic amines to probe the solvent-exposed regions of the kinase hinge[2].
C6-Carbonyl (Hinge Binder): The 6-oxo group acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met793 in EGFR), anchoring the inhibitor within the active site[3].
Synthetic Methodology: Late-Stage Diversification
To leverage this scaffold for oncology drug discovery, researchers typically utilize an SNAr workflow to generate a library of C2-substituted derivatives.
Fig 1. Synthetic workflow for C2-diversification of the purine scaffold via SNAr.
Causality Focus: Microwave irradiation is utilized over conventional heating to rapidly drive the reaction to completion (30 mins vs. 12 hours), minimizing the thermal degradation of the purine core and suppressing side reactions.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-7-methyl-3H-purin-6-one (100 mg, 0.54 mmol) in 3 mL of anhydrous n-butanol.
Reagent Addition: Add the selected amine (0.81 mmol) followed by DIPEA (282 µL, 1.62 mmol). Note: DIPEA is critical as it acts as a non-nucleophilic proton sponge, scavenging the HCl byproduct to prevent protonation and deactivation of the incoming nucleophile.
Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes.
Self-Validating QC (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z 184.5 [M+H]+ with a characteristic 3:1 ^35Cl/^37Cl isotope pattern) and the appearance of the product mass.
Purification: Concentrate the mixture under reduced pressure. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the diversified purine library.
Once the library is synthesized, the compounds must be evaluated for their ability to inhibit oncogenic kinases. Cyclin-dependent kinases (CDKs) are prime targets, as their deregulation is directly linked to uncontrolled cell proliferation in cancer[4].
Fig 2. Mechanism of action for ATP-competitive purine-based kinase inhibitors.
Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because purine derivatives often exhibit intrinsic auto-fluorescence. The time-delayed emission reading of TR-FRET completely eliminates this background interference, ensuring high-fidelity data.
Step-by-Step Procedure:
Compound Plating: Dispense 100 nL of the synthesized purine derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume proxiplate using an acoustic dispenser.
Enzyme Addition: Add 5 µL of 2X CDK2/Cyclin A enzyme solution (optimized to the enzyme's specific
Km
for ATP). Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mix. Incubate for 60 minutes.
Detection: Add 10 µL of Europium-labeled anti-phospho antibody in EDTA stop buffer. The EDTA chelates
Mg2+
, immediately halting kinase activity.
Self-Validating QC (Z'-Factor): Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.6, confirming assay robustness.
Protocol 3: Flow Cytometry for Cell Cycle Arrest
Compounds showing nanomolar kinase inhibition are advanced to cellular assays to confirm target engagement. Effective CDK2 inhibitors will halt the cell cycle at the G2/M or G1/S phase and trigger apoptosis[3].
Step-by-Step Procedure:
Cell Culture: Seed MCF-7 breast cancer cells at
2×105
cells/well in a 6-well plate. Incubate overnight.
Treatment: Treat cells with the lead purine derivative at its calculated cellular
IC50
for 48 hours.
Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-intercalating dye to enter the nucleus.
Staining: Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution. Causality: RNase is mandatory; Propidium Iodide (PI) binds to both DNA and RNA. Without RNase, RNA fluorescence will falsely inflate the DNA content reading.
Analysis: Analyze via flow cytometry. A successful CDK2-targeted purine derivative will show a statistically significant accumulation of cells in the G1 or G2/M phase compared to the DMSO control.
Representative Pharmacological Data
The following table summarizes representative structure-activity relationship (SAR) data for a library synthesized from the 2-chloro-7-methyl-3H-purin-6-one scaffold. Notice how varying the C2 nucleophile shifts the selectivity profile between CDK2 and EGFR.
Compound ID
C2-Substituent (from SNAr)
CDK2
IC50
(nM)
EGFR
IC50
(nM)
MCF-7 Viability
IC50
(µM)
Pur-01
Unsubstituted (Starting Scaffold)
>10,000
>10,000
>50.0
Pur-02
Cyclopentylamine
412 ± 15
8,450 ± 120
12.4 ± 0.8
Pur-03
4-(4-Methylpiperazin-1-yl)aniline
18 ± 2
1,200 ± 85
1.1 ± 0.2
Pur-04
3-Chloro-4-fluoroaniline
850 ± 40
24 ± 4
2.8 ± 0.5
Control
Staurosporine (Pan-Kinase)
4 ± 1
2 ± 0.5
0.05 ± 0.01
Data Interpretation: The transition from an aliphatic amine (Pur-02) to a bulky, electron-rich aniline (Pur-03) drastically improves CDK2 affinity. Conversely, halogenated anilines (Pur-04) shift the scaffold's preference toward EGFR, demonstrating the extreme versatility of the 2-chloro-7-methyl-3H-purin-6-one building block in rational drug design.
References
Purine Scaffold in Agents for Cancer Treatment | ACS Omega - ACS Publications
Source: ACS Omega
URL:[Link]
Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed
Source: PubMed / Elsevier
URL:[Link]
Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Role - Bentham Science Publishers
Source: Current Topics in Medicinal Chemistry
URL:[Link]
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC
Source: International Journal of Molecular Sciences
URL:[Link]
Application Note: Preparation and Validation of 2-Chloro-7-methyl-3H-purin-6-one Solutions for In Vitro Assays
Introduction & Scope 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), also referred to as 2-chloro-7-methylhypoxanthine, is a highly valued heterocyclic synthon widely utilized in medicinal chemistry. It serves as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), also referred to as 2-chloro-7-methylhypoxanthine, is a highly valued heterocyclic synthon widely utilized in medicinal chemistry. It serves as a critical building block in the development of bioactive molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors and targeted kinase inhibitors[1].
However, like many halogenated purine derivatives, this compound presents significant handling challenges during in vitro assay preparation. The planar purine ring system, combined with the halogen substitution, promotes strong intermolecular
π−π
stacking and hydrogen bonding in its solid crystalline state. This high crystal lattice energy translates to notoriously poor aqueous solubility[2]. To ensure reproducible, artifact-free data in biochemical and cell-based assays, researchers must employ rigorous solvent management and serial dilution strategies. This guide details a self-validating protocol for formulating 2-chloro-7-methyl-3H-purin-6-one from a dry powder into a biologically compatible aqueous assay solution.
Physicochemical Profile
Understanding the physical properties of the compound is the first step in designing a robust solvation strategy.
Mechanistic Insights: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand the causality behind each experimental choice rather than blindly following steps:
Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is mandated for the master stock. DMSO is a strong aprotic solvent capable of disrupting the dense hydrogen bond networks of the purine ring, allowing for complete solvation at 10 mM concentrations[3].
Moisture Control (The "Wet DMSO" Problem): DMSO is highly hygroscopic. Repeated exposure to ambient air introduces water into the solvent. This "wet DMSO" drastically reduces the solubility limit of the purine, inducing silent, sub-visible precipitation over time. Therefore, aliquoting the master stock is strictly required to avoid freeze-thaw cycles and atmospheric moisture exposure[4].
Order of Addition: When creating the final aqueous working solution, the DMSO stock must be added dropwise into a rapidly mixing aqueous buffer. Reversing this order (adding buffer into the DMSO stock) creates localized micro-environments of high water concentration, triggering rapid nucleation and irreversible crystallization.
DMSO Tolerance Limits: The final concentration of DMSO in the assay must be kept at or below 1% (v/v). Concentrations exceeding this threshold frequently cause protein denaturation, enzyme inhibition, or cellular toxicity, confounding assay results and leading to false negatives/positives[5].
Preparation Workflow
Workflow for 2-chloro-7-methyl-3H-purin-6-one solution preparation and QC validation.
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation (10 mM)
Equilibration: Allow the sealed vial of lyophilized 2-chloro-7-methyl-3H-purin-6-one powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.
Weighing: Using a calibrated microbalance, weigh the required mass (e.g., 1.85 mg for 1 mL of 10 mM stock) into a clean, dry polypropylene tube.
Solvation: Add the corresponding volume of 100% anhydrous DMSO (HPLC grade or better,
≤
0.005% water).
Agitation: Vortex vigorously for 1-2 minutes. If the solution remains slightly opalescent, sonicate in a water bath at 37°C for 5 minutes until visually clear.
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed amber glass vials or low-bind microcentrifuge tubes. Store at -20°C.
Phase 2: Intermediate Dilutions
Thawing: Thaw a single aliquot of the 10 mM master stock at room temperature. Do not refreeze this aliquot after use.
Serial Dilution: Perform serial dilutions in 100% anhydrous DMSO to create 100X intermediate stocks (e.g., 1 mM, 100 µM) corresponding to your final desired assay concentrations.
Self-Validating Check: Maintaining the compound in 100% DMSO during serial dilution prevents the premature precipitation that often occurs when diluting directly into aqueous buffers at high intermediate concentrations.
Phase 3: Aqueous Working Solution Preparation
Buffer Preparation: Pre-warm the target aqueous assay buffer (e.g., PBS, Tris-HCl, or cell culture media) to the required assay temperature (e.g., 25°C or 37°C).
Dropwise Addition: While continuously vortexing or stirring the aqueous buffer, add the 100X intermediate DMSO stock dropwise.
Volume Ratio: Ensure the dilution factor is at least 1:100 so that the final DMSO concentration is
≤
1% (v/v)[5].
Phase 4: Quality Control (The Self-Validating System)
To ensure trustworthiness in your high-throughput screening or enzymatic assay, the protocol must validate its own success. Do not assume the compound remained in solution.
Visual & Optical Inspection: Check the final aqueous solution for opalescence against a dark background.
Nephelometry/DLS: Measure light scattering to detect sub-visible colloidal aggregates. Colloidal aggregation of purines is a notorious source of false positives in biochemical assays due to non-specific protein sequestration.
LC-MS/UV-Vis Quantification: To confirm the actual concentration of the compound in the aqueous phase, centrifuge a mock assay plate (e.g., 3000 x g for 10 mins) and analyze the supernatant via LC-MS or UV-Vis spectroscopy. The measured concentration must match the theoretical calculated concentration to confirm no compound was lost to precipitation[6].
Technical Support Center: 2-Chloro-7-methyl-3H-purin-6-one Purity Optimization
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 2-chloro-7-methyl-3H-pu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8). This compound is a highly valuable heterocyclic building block, frequently utilized in the development of TRPA1 antagonists, DPP-4 inhibitors, and other targeted therapeutics.
Achieving >98% purity requires a precise understanding of purine nucleophilic aromatic substitution (
SNAr
) kinetics and regiocontrol. This guide provides actionable, field-proven solutions to eliminate common impurities.
Mechanistic Pathway & Impurity Mapping
To troubleshoot purity issues, we must first map the synthetic workflow. The standard route involves the methylation of 2,6-dichloropurine followed by selective alkaline hydrolysis. The diagram below illustrates the critical branch points where impurities are generated.
Fig 1: Reaction pathway mapping the desired synthesis against regioisomeric and over-hydrolysis error pathways.
Troubleshooting FAQs
Q1: My final product is heavily contaminated with 7-methylxanthine. How do I prevent this over-hydrolysis?
The Causality: The purine core is highly electron-deficient. The C6 position is kinetically more activated toward nucleophilic attack by hydroxide ions than the C2 position due to the adjacent nitrogen atoms and the fused imidazole ring's electron-withdrawing effect. However, the kinetic window separating C6 hydrolysis from C2 hydrolysis is narrow. Prolonged exposure to heat or excessive base overcomes the activation energy barrier for the C2 position, leading to the formation of 7-methylxanthine (a di-oxo purine)[1].
The Solution: Strictly limit the reaction time to exactly 60 minutes at 90 °C, as demonstrated in the1[1]. Implement a thermal quench (ice bath) before neutralizing the mixture to arrest the secondary hydrolysis pathway.
Q2: LC-MS analysis shows a persistent isomeric impurity with the same mass (m/z 185 [M+H]+). What is it, and how do I remove it?
The Causality: This is the N9-methyl regioisomer (2-chloro-9-methyl-3H-purin-6-one). Alkylation of 2,6-dichloropurine is under competing thermodynamic and kinetic control, inevitably yielding a mixture of N7 and N9 alkylated products[2]. Because 6-oxo purines are highly polar and capable of strong intermolecular hydrogen bonding, separating the N7 and N9 isomers at the final stage via standard chromatography is notoriously difficult.
The Solution: The most effective intervention point is before hydrolysis. You must purify the upstream 2,6-dichloro-7-methylpurine intermediate via flash column chromatography (using an EtOAc/Heptane gradient) to completely remove the N9 isomer[2]. Do not carry crude methylated mixtures into the hydrolysis step.
Q3: I am seeing unreacted 2,6-dichloro-7-methylpurine in my product. Should I increase the NaOH equivalents?
The Causality: No. Increasing NaOH beyond 5.0 equivalents accelerates the degradation pathway (over-hydrolysis) much faster than it drives the primary reaction. Incomplete conversion is almost always a mass-transfer issue caused by the poor aqueous solubility of the highly crystalline dichloro-intermediate[3].
The Solution: Ensure vigorous mechanical stirring (>800 rpm) to maximize the surface area of the suspended solid. The reaction is a self-indicating biphasic system: as the 6-oxo sodium salt forms, the solid will naturally dissolve into the aqueous phase.
Quantitative Optimization Data
To illustrate the narrow kinetic window of this transformation, review the optimization data below. Deviation from the optimal parameters rapidly degrades the purity profile.
NaOH (Equivalents)
Temperature (°C)
Time (min)
Conversion (%)
Target Purity (%)
7-Methylxanthine Impurity (%)
Unreacted SM (%)
3.0
80
60
85
82
2
15
5.0
90
60
>99
98
<1
<1
5.0
90
120
>99
85
14
0
10.0
100
60
>99
60
39
0
Table 1: Representative kinetic optimization data for the selective alkaline hydrolysis of 2,6-dichloro-7-methylpurine.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the observable validation criteria are met.
Step 1: Dispersion
Suspend chromatographically pure 2,6-dichloro-7-methylpurine (1.0 eq, e.g., 1.0 g, 4.93 mmol) in deionized water (10 mL, 10 volumes).
Validation Check: The suspension must be uniform without large, unyielding aggregates. If clumping occurs, sonicate for 5 minutes prior to base addition.
Step 2: Base Addition
Add NaOH (5.0 eq, 0.99 g, 24.63 mmol) in one single portion[4].
Validation Check: The mixture will initially remain a suspension. A slight exotherm may be observed.
Step 3: Controlled Heating
Heat the reaction mixture to an internal temperature of 90 °C for exactly 60 minutes under vigorous stirring[5].
Validation Check: The reaction is visually self-indicating. The opaque suspension will transition into a clear, slightly yellow solution as the water-soluble 6-oxo sodium salt is generated. LC-MS must confirm the complete disappearance of the starting material mass (m/z 203).
Step 4: Thermal Quench
Immediately remove the flask from the heat source and submerge it in an ice-water bath to drop the internal temperature below 20 °C.
Validation Check: The solution must remain clear; no precipitation should occur at this alkaline pH. This temperature drop kinetically freezes the C2 position, preventing xanthine formation.
Step 5: Isoelectric Precipitation
While maintaining the ice bath, slowly add 10% aqueous HCl dropwise until the pH reaches exactly 2.0.
Validation Check: A thick, voluminous white precipitate of 2-chloro-7-methyl-3H-purin-6-one will crash out of the solution instantly as the sodium salt is neutralized.
Step 6: Isolation
Filter the solid under vacuum, wash with ice-cold deionized water (2 x 5 mL) to remove residual NaCl and acid, and dry under high vacuum at 45 °C to a constant weight.
Validation Check: The final product should be a free-flowing white to off-white powder.
References
Discovery of TRPA1 Antagonist GDC-6599: Derisking Preclinical Toxicity and Aldehyde Oxidase Metabolism with a Potential First-in-Class Therapy for Respiratory Disease. ACS Publications.1
Structure-Based Design of a Potent and Selective YTHDC1 Ligand. ACS Publications. 2
Direct Regioselective C-H Cyanation of Purines. MDPI. 3
FAQ 1: Why am I getting a complex mixture of products during alkylation?
Welcome to the Technical Support Center for 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8). As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing this critical intermediate to sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8). As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing this critical intermediate to synthesize kinase inhibitors, DPP-4 inhibitors, and antiviral purine derivatives.
Despite its utility, this compound’s unique electronic structure—characterized by lactam-lactim tautomerism and a deactivated pyrimidine ring—presents specific challenges. This guide bypasses generic advice to directly address the causality behind common experimental failures, providing self-validating protocols to get your synthesis back on track.
The Pitfall: Treating 2-chloro-7-methyl-3H-purin-6-one with standard bases (e.g.,
K2CO3
,
NaH
) and an alkyl halide typically results in a frustrating mixture of N1, N3, and O6 alkylated products.
The Causality: This purine derivative exists in a tautomeric equilibrium between the 3H-purin-6-one (lactam) and 6-hydroxy-7-methylpurine (lactim) forms. When deprotonated, the negative charge is highly delocalized. According to Hard-Soft Acid-Base (HSAB) theory, thermodynamic base-driven alkylation allows hard electrophiles to attack the hard oxygen (O6), while softer electrophiles attack the nitrogens, destroying regioselectivity[1]. The intramolecular hydrogen bonding dynamics further complicate the nucleophilicity of the available nitrogen atoms.
The Solution: Shift from thermodynamic control to kinetic control. Utilizing Mitsunobu conditions selectively drives N1-alkylation due to the specific coordination of the phosphonium intermediate, effectively bypassing the delocalized anion problem[2].
Fig 1: Reaction pathways dictating regioselectivity in purin-6-one alkylation.
FAQ 2: Why is the 2-chloro group failing to react with my amine in SNAr?
The Pitfall: Researchers often assume the 2-chloro group on this compound will behave like the highly reactive 2,6-dichloropurine, only to find that prolonged heating with amines yields unreacted starting material or degradation products.
The Causality: The electron-donating effect of the C6-lactam oxygen (or C6-hydroxyl in the lactim form) pushes electron density into the pyrimidine ring via resonance. This significantly reduces the partial positive charge at C2, making it highly resistant to standard thermal Nucleophilic Aromatic Substitution (SNAr) with weak nucleophiles like anilines or secondary amines[3].
The Solution: Abandon standard thermal SNAr for unreactive or sterically hindered amines. Instead, utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. This transition-metal-catalyzed approach entirely bypasses the electronic deactivation of the C2 position by relying on oxidative addition rather than nucleophilic attack[3].
Fig 2: Decision matrix for C2-amination based on nucleophile reactivity.
Quantitative Reactivity Profile
To guide your synthetic planning, below is a comparative baseline of typical reaction outcomes when modifying 2-chloro-7-methyl-3H-purin-6-one.
Reaction Type
Reagents / Conditions
Target Position
Typical Yield
Regioselectivity (Target : Byproducts)
Thermodynamic Alkylation
R-Br,
K2CO3
, DMF, 80°C
N1
30–45%
1 : 1.5 (N1 vs. O6/N3)
Kinetic Alkylation
R-OH, DIAD,
PPh3
, THF, RT
N1
75–85%
> 9 : 1 (N1 vs. Others)
Thermal SNAr
Arylamine, n-BuOH, HCl (cat), 130°C
C2
< 15%
N/A (Extensive Decomposition)
Buchwald-Hartwig
Arylamine,
Pd(OAc)2
, BINAP,
Cs2CO3
, MW 160°C
C2
70–90%
Exclusive C2 substitution
Self-Validating Experimental Protocols
Protocol A: Regioselective N1-Alkylation via Mitsunobu Reaction
Use this protocol to avoid O6/N3 mixtures when installing alkyl chains.
Preparation: Dissolve 2-chloro-7-methyl-3H-purin-6-one (1.0 eq) and triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous THF under an argon atmosphere.
Alcohol Addition: Add the target aliphatic alcohol (1.2 eq) and cool the reaction mixture to 0°C in an ice bath.
Causality Note: Slow addition is critical. Rapid addition causes DIAD to prematurely consume the alcohol or self-react before the purine can trap the betaine intermediate.
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The desired N1-alkylated product will show the exact
[M+H]+
mass. Crucial self-validation: If you observe two peaks with the same mass, the later-eluting peak on a C18 reverse-phase column is almost always the O6-alkylated byproduct due to its higher lipophilicity (loss of the polar lactam motif).
Protocol B: C2-Amination via Buchwald-Hartwig Cross-Coupling
Use this protocol to overcome the electronic deactivation of the C2-chloro group.
Assembly: In an oven-dried microwave vial, combine 2-chloro-7-methyl-3H-purin-6-one (1.0 eq), the target arylamine (1.2 eq),
Cs2CO3
(2.0 eq),
Pd(OAc)2
(0.05 eq), and BINAP (0.1 eq).
Solvation: Suspend the mixture in anhydrous 1,4-dioxane.
Causality Note: Dioxane is selected because it provides a high boiling point and excellent solubility for the transient Pd-complexes without participating in nucleophilic side reactions (unlike DMF or alcohols).
Degassing: Bubble Argon directly through the suspension for 10 minutes. Oxygen rapidly poisons the highly active Pd(0) species required for the oxidative addition into the stubborn C2-Cl bond.
Reaction: Seal the vial and subject it to microwave irradiation at 160°C for 45 minutes[3].
Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The starting purine is highly UV active at 254 nm with a strong blue fluorescence. The reaction is successful when this spot is entirely replaced by a new, lower
Rf
spot. Confirm the C-N bond formation via
1H
-NMR by verifying the disappearance of the amine protons and the characteristic downfield shift of the purine C8 proton.
References
Design, Synthesis, and Antiviral Evaluation of Purine-β-lactam and Purine-aminopropanol Hybrids
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Regioselective N1-Alkylation of Guanosine Derivatives Protected at N2 by an N,N-Dialkyl Amidine Group
Nucleosides and Nucleotides
URL:[Link]
Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression
PubMed Central (PMC) - NIH
URL:[Link]
Technical Support Center: 2-Chloro-7-methyl-3H-purin-6-one Scaffold – Off-Target Mitigation & Troubleshooting
Welcome to the Technical Support Center for purine-based drug development. 2-Chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8), also known as 2-chloro-7-methylhypoxanthine, is a highly privileged, versatile synthon widely...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for purine-based drug development. 2-Chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8), also known as 2-chloro-7-methylhypoxanthine, is a highly privileged, versatile synthon widely used to construct kinase inhibitors, phosphodiesterase (PDE) modulators, and adenosine receptor ligands.
However, because its core structure mimics endogenous purines (adenine, guanine, and inosine), derivatives built from this scaffold inherently risk promiscuous binding to the highly conserved ATP-binding pockets of the human kinome and various purinergic G-protein coupled receptors (GPCRs) [1]. Furthermore, the 2-chloro substituent presents a unique electrophilic liability.
This guide provides authoritative, field-proven troubleshooting strategies to mitigate these off-target effects, ensuring your lead compounds achieve high selectivity and metabolic stability.
🔍 Troubleshooting & FAQs
Q1: My functionalized 2-chloro-7-methyl-3H-purin-6-one derivatives show broad, non-specific kinase inhibition. How do I engineer selectivity?
The Causality: The purine ring naturally mimics the adenine moiety of ATP. In Type I kinase inhibitors, the purine core forms critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding cleft [1]. Because this hinge region is structurally similar across the 500+ human kinases, unoptimized purine scaffolds suffer from severe kinome promiscuity.
The Mitigation: You must shift the binding thermodynamic reliance away from the conserved hinge and toward the less conserved hydrophobic pockets (e.g., the "back pocket" accessed by Type II inhibitors).
Exploit the 2-Chloro Position: Use Nucleophilic Aromatic Substitution (
SNAr
) to replace the 2-chloro group with bulky, stereospecific amines or anilines. These bulky groups will sterically clash with larger "gatekeeper" residues (like Threonine or Methionine) found in off-target kinases, restricting binding only to kinases with smaller gatekeepers (like Glycine or Alanine).
Leverage the 7-Methyl Group: The 7-methyl group restricts the tautomeric flexibility of the purine ring. This fixed geometry can be used to selectively target kinases that require a specific DFG-in conformation, preventing the scaffold from adapting to multiple kinase active sites.
Q2: I am observing unexpected cAMP fluctuations in my cellular assays. Is this an off-target effect?
The Causality: Yes. Purine scaffolds are the classic endogenous ligands for Adenosine Receptors (
A1
,
A2A
,
A2B
, and
A3
), which are GPCRs that directly modulate adenylyl cyclase activity [2]. Binding to
A2A
or
A2B
(Gs-coupled) will stimulate cAMP production, while binding to
A1
or
A3
(Gi-coupled) will inhibit it.
The Mitigation: Conduct functional cAMP counterscreens early in your SAR pipeline. To engineer out adenosine receptor affinity, introduce steric bulk at the N9 or C8 positions of the purine ring, which disrupts the specific hydrogen-bonding network required for adenosine receptor activation without necessarily impacting the deeper ATP-binding pockets of kinases.
Q3: My compound is showing high cytotoxicity in hepatocyte assays, and LC-MS shows rapid clearance. What is happening?
The Causality: If you have left the 2-chloro group unmodified in your final biological assays, you are introducing a reactive electrophile. The electron-deficient nature of the purine ring makes the 2-chloro position highly susceptible to nucleophilic attack by intracellular thiols, specifically Glutathione (GSH). This leads to rapid GSH depletion, oxidative stress, and hepatotoxicity.
The Mitigation: The 2-chloro group should be viewed as a synthetic handle, not a final pharmacophore. It must be substituted (via cross-coupling or
SNAr
) with bioisosteres such as a methyl, ether, or a stable amine to eliminate reactive metabolite formation.
📊 Quantitative Data Presentation: Selectivity Profiling
The following table summarizes the typical shift in off-target liabilities when modifying the 2-chloro-7-methyl-3H-purin-6-one scaffold.
Scaffold Modification State
Kinome Promiscuity (Average
IC50
)
Adenosine Receptor
A2A
(
Ki
)
GSH Adduct Formation (
t1/2
)
Primary Liability
Unmodified Core (2-Cl, 7-Me)
High (< 500 nM across 30+ kinases)
Moderate (~1.2 µM)
Rapid (< 15 min)
Reactive Metabolites / Hepatotoxicity
2-Substituted (e.g., 2-Anilino, 7-Me)
Moderate (Selective for small gatekeepers)
Low (> 10 µM)
Stable (No adducts)
Residual Kinase Off-Targets
2,8-Disubstituted (Steric bulk added)
Low (Highly selective Type II binding)
Negligible (> 50 µM)
Stable (No adducts)
Poor Aqueous Solubility
🔬 Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in controls to verify assay performance.
Protocol 1: Activity-Based Protein Profiling (ABPP) for Kinome Selectivity
This protocol utilizes acyl-phosphate ATP probes to competitively evaluate the off-target kinome profile of your purine derivative [3].
Lysate Preparation: Lyse target cells (e.g., HeLa or K562) in non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40) supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min.
Competitor Incubation: Aliquot lysate into three groups: Vehicle (DMSO), Test Compound (1 µM and 10 µM), and Positive Control (Staurosporine, 1 µM). Incubate for 30 minutes at room temperature. Self-Validation: Staurosporine must deplete >90% of kinase signals in the final MS readout to validate probe efficacy.
Probe Labeling: Add desthiobiotin-ATP acyl-phosphate probe (5 µM final) to all samples. Incubate for 1 hour to covalently label the lysine residues in the ATP-binding pockets of uninhibited kinases.
Enrichment & LC-MS/MS: Denature proteins with urea, reduce/alkylate, and digest with trypsin. Enrich labeled peptides using streptavidin beads. Elute and analyze via quantitative LC-MS/MS. A reduction in peptide signal in the Test Compound group indicates an off-target kinase interaction.
Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Halogen Mitigation
Incubation Mixture: Prepare a 100 µL reaction containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the 2-chloro-purine test compound in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C.
Quenching: At time points 0, 15, 30, and 60 minutes, remove 20 µL aliquots and quench with 60 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation & Analysis: Centrifuge at 10,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts). Self-Validation: Monitor the depletion of the parent compound simultaneously; the molar loss of the parent must correlate with the appearance of the GSH-adduct peak to confirm the mechanism of clearance.
📈 Mandatory Visualizations
Workflow for mitigating off-target liabilities in purine-based scaffolds.
Adenosine receptor off-target signaling pathway driven by purine analogs.
📚 References
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs
Frontiers in Chemistry[Link] [1]
Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain
National Institutes of Health (NIH) - PMC[Link] [2]
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors
ACS Chemical Biology[Link] [3]
Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 2-Chloro-7-methyl-3H-purin-6-one
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals master the regioselective synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals master the regioselective synthesis of 2-chloro-7-methyl-3H-purin-6-one (also known as 2-chloro-7-methylhypoxanthine). This compound is a critical building block in the development of TRPA1 antagonists and azathioprine analogs[1][2].
Mechanistic Rationale: The Science of Regioselectivity
To optimize yield, you must first understand the causality behind the reaction kinetics. The synthesis relies on the regioselective alkaline hydrolysis of 2,6-dichloro-7-methylpurine.
Why does the C6 position hydrolyze before the C2 position?
The electronic distribution of the purine ring dictates this selectivity. The C6 position is highly electron-deficient due to the inductive and resonance-withdrawing effects of the adjacent pyrimidine nitrogens and the fused imidazole ring. Consequently, nucleophilic aromatic substitution (
SNAr
) by the hydroxide ion occurs preferentially and rapidly at C6[2]. However, because the C2 position is also susceptible to nucleophilic attack, strict kinetic control (time and temperature) is mandatory to prevent secondary cleavage and over-hydrolysis into 7-methylxanthine[1][2].
Figure 1: Regioselective hydrolysis pathway and the primary over-hydrolysis degradation route.
Standard Operating Procedure (SOP): Validated Synthesis Workflow
This self-validating protocol utilizes a 5-fold molar excess of NaOH to drive the initial C6 hydrolysis while relying on a strict 1-hour thermal cutoff to prevent C2 cleavage[1][3].
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloro-7-methylpurine (e.g., 1.0 g, 4.93 mmol) in deionized water (10 mL)[1].
Base Addition: Add solid NaOH (0.99 g, 24.63 mmol) directly to the aqueous suspension. The mixture will gradually transition into a homogeneous solution as the water-soluble sodium salt of the product forms[1].
Thermal Activation: Place the flask in a pre-heated oil bath at exactly 90 °C. Stir vigorously for exactly 1.0 hour[3]. Critical Step: Do not exceed 1 hour to maintain kinetic control.
Quenching & pH Adjustment: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add 10% HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0[1].
Isolation: Chill the acidified mixture to 0–5 °C in an ice bath for 30 minutes to maximize product precipitation. Collect the white solid by vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum to afford the pure product[3].
Troubleshooting Guide & FAQs
Q1: Why is my yield low, and why am I seeing 7-methylxanthine in my LC-MS?A1: 7-methylxanthine is the product of over-hydrolysis[2]. Once the C6 chlorine is displaced, the resulting 6-one compound is still susceptible to nucleophilic attack at the C2 position if subjected to extended thermal stress.
Causality: The activation energy for C2 hydrolysis is higher than for C6, which is why 90 °C for exactly 1 hour provides kinetic control[1].
Solution: Do not leave the reaction unattended. Quench the reaction by removing it from heat immediately at the 60-minute mark.
Q2: I have unreacted starting material (2,6-dichloro-7-methylpurine) remaining. Should I increase the temperature?A2: No. Increasing the temperature beyond 90 °C will disproportionately accelerate the secondary C2 hydrolysis, destroying your target product[1].
Causality: Incomplete conversion is usually a mass-transfer issue rather than a thermodynamic one. The starting material is a hydrophobic solid, while the product forms a water-soluble sodium salt.
Solution: Ensure vigorous mechanical stirring to maintain a fine suspension until the mixture becomes homogeneous. Verify that your NaOH reagent has not degraded by absorbing atmospheric CO2.
Q3: My LC-MS shows excellent conversion, but my isolated yield is poor after filtration. What went wrong?A3: The issue lies in the isoelectric point and solubility of the amphoteric purine product.
Causality: If the pH is too high (pH > 4), the compound remains partially deprotonated as a highly soluble sodium salt. If the pH is too low (pH < 1), it can protonate at the basic imidazole nitrogen, forming a soluble hydrochloride salt.
Solution: You must adjust the pH to exactly 2.0 using 10% HCl[3]. Furthermore, purine derivatives exhibit temperature-dependent solubility; chill the acidified mixture to 0–5 °C for at least 30 minutes prior to filtration to force complete precipitation.
Q4: Can I use a co-solvent like ethanol to help dissolve the starting material faster?A4: It is highly discouraged.
Causality: Using an alcoholic co-solvent in the presence of NaOH generates alkoxide ions in situ. Alkoxides are strong nucleophiles and will compete with hydroxide, leading to the formation of 6-alkoxy-7-methylpurine impurities[2].
Solution: Stick strictly to deionized water and rely on the 5 equivalents of NaOH and 90 °C heating to drive the reaction[1].
Quantitative Data Summary
To ensure reproducibility, adhere strictly to the boundary conditions outlined below. Deviations will exponentially increase impurity profiles.
Technical Support Center: Identification of 2-chloro-7-methyl-3H-purin-6-one Degradation Products
Welcome to the technical support guide for investigating the degradation of 2-chloro-7-methyl-3H-purin-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide both foun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for investigating the degradation of 2-chloro-7-methyl-3H-purin-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting for stability studies. Our goal is to equip you with the scientific rationale behind experimental design and to help you anticipate and solve common challenges in identifying degradation products.
This section addresses fundamental questions regarding the stability profile of 2-chloro-7-methyl-3H-purin-6-one and the regulatory framework for its assessment.
Q1: What are the primary chemical liabilities of 2-chloro-7-methyl-3H-purin-6-one?
A1: The structure of 2-chloro-7-methyl-3H-purin-6-one contains several functional groups susceptible to degradation under stress conditions. Understanding these liabilities is the first step in designing a robust forced degradation study.
Hydrolysis: The chloro group at the C2 position of the purine ring is the most significant liability. This site is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxyl group. This transforms the parent molecule into 7-methylguanine or its tautomer.
Oxidation: The purine ring system, being electron-rich, is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species. The C8 position is another potential site of oxidation.
Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, which may induce cleavage of the C-Cl bond via a radical mechanism or lead to complex rearrangements.
Q2: What are the standard conditions for a forced degradation study as per regulatory guidelines?
A2: Forced degradation, or stress testing, is a critical component of drug development mandated by guidelines like the ICH Q1A(R2).[1] The goal is to generate degradation products to a target level, typically 5-20%, to develop and validate a stability-indicating analytical method.[2] The conditions should be more stringent than those used for accelerated stability testing.[3]
A systematic approach involves subjecting the drug substance to a variety of stress conditions. The following table outlines recommended starting points.
Stress Condition
Recommended Parameters
Rationale & Causality
Acid Hydrolysis
0.1 M to 1 M HCl at Room Temp to 80°C
Probes for lability in low pH environments. The primary target is the hydrolysis of the C2-chloro group.[4][5]
Base Hydrolysis
0.1 M to 1 M NaOH at Room Temp to 80°C
Probes for lability in high pH environments. Base-catalyzed hydrolysis of the C2-chloro group is often faster than acid-catalyzed.
Oxidative
3% to 30% H₂O₂ at Room Temperature
Simulates oxidative stress. Hydrogen peroxide is a common choice that can reveal susceptibility to oxidation.[2][3]
Thermal
Dry heat at a temperature 10-20°C above accelerated stability conditions (e.g., 60-80°C)
Evaluates the intrinsic thermal stability of the molecule in the solid state.[4]
Photostability
Exposure to a total of 1.2 million lux hours and 200 watt hours/square meter of UV-A light
Assesses the impact of light exposure, as mandated by ICH Q1B guidelines.
It is crucial to include control samples (unstressed) and stressed blank solutions (containing only the stressor) to eliminate confounding peaks in the analysis.
This section provides solutions to common problems encountered during the analysis of stressed samples of 2-chloro-7-methyl-3H-purin-6-one.
Q3: My HPLC chromatogram shows a major new peak after acid/base treatment that is more polar than the parent compound. What is its likely identity?
A3: This is the classic signature of hydrolysis at the C2 position. The chlorine atom is replaced by a hydroxyl group, resulting in the formation of 7-methyl-2-hydroxy-3H-purin-6-one (more commonly known as 7-methylguanine ). The hydroxyl group is significantly more polar than the chloro group, causing the degradation product to have a shorter retention time on a reversed-phase HPLC column.
To confirm this, you should employ mass spectrometry. The expected mass shift would be:
Loss of Chlorine (approx. 35 amu).
Gain of a hydroxyl group (approx. 17 amu).
Net Change: A decrease of approximately 18 amu in the monoisotopic mass.
The diagram below illustrates this primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of 2-chloro-7-methyl-3H-purin-6-one.
Q4: I performed an oxidative stress study with H₂O₂ and my mass balance is low. I don't see any significant new peaks on my UV chromatogram. What could be happening?
A4: A poor mass balance under oxidative stress often points to one of two scenarios:
Formation of Non-UV-Active Degradants: The purine ring may have been cleaved into smaller, aliphatic fragments that do not possess a chromophore and are therefore "invisible" to a UV detector.
Formation of Highly Polar or Volatile Products: The degradation products may be too polar to be retained on your reversed-phase column or volatile enough to be lost during sample preparation.
Troubleshooting Steps:
Use a Universal Detector: Re-analyze your samples using a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
Modify Chromatographic Conditions: Analyze the sample using a method designed for highly polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
Check Headspace: If volatile degradants are suspected, use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the vapor phase above your stressed sample.
Section 3: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: Developing a Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. The development process is an iterative workflow.
Advanced Applications Support Center: Troubleshooting 2-chloro-7-methyl-3H-purin-6-one in Cell Viability Assays
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening anomalies involving heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on high-throughput screening anomalies involving heterocyclic compounds. 2-chloro-7-methyl-3H-purin-6-one (also known as 2-chloro-7-methyl-7H-purin-6-ol, CAS 16017-76-8) is a potent purine analog widely utilized in oncology and kinase inhibition research[1]. However, its specific physicochemical properties often confound standard in vitro viability assays.
This guide is designed to deconstruct these experimental artifacts, explain their mechanistic causality, and provide self-validating protocols to ensure your data is biologically accurate.
Q: My dose-response curves plateau unexpectedly at concentrations above 50 µM. Is the compound losing efficacy at high doses?
Mechanistic Causality:
No, this is typically a physical artifact rather than a biological plateau. 2-chloro-7-methyl-3H-purin-6-one is a rigid, planar purine analog[1]. Like many , it exhibits strong intermolecular π-π stacking, leading to poor aqueous solubility in standard culture media[2]. When you exceed its solubility limit, the compound precipitates out of solution. This caps the bioavailable concentration (causing the plateau) and scatters light in colorimetric assays, artificially inflating absorbance readings.
Self-Validating Check:
Always examine your highest concentration wells under a phase-contrast microscope before adding viability reagents. If micro-crystals are visible, your dose-response curve is mathematically invalid above that concentration. Keep DMSO concentrations ≤0.5% to prevent solvent toxicity while maximizing compound solubility.
Module 2: The False-Positive Dilemma in Metabolic Assays
Q: I am seeing >100% cell viability at high treatment doses when using Alamar Blue (Resazurin) or MTT. Is the compound promoting hyper-proliferation?
Mechanistic Causality:
This is a classic chemical interference artifact. rely on the reducing environment of viable cells to convert a substrate into a measurable fluorescent or colored product (e.g., resazurin to resorufin)[3]. However, purine derivatives and other in the absence of cellular metabolism[4]. This direct chemical reduction yields a false-positive viability signal, masking the true cytotoxic effect of the drug[5].
Fig 1: Self-validating troubleshooting workflow for purine derivative viability assays.
Module 3: Biological Mechanism vs. Assay Readout Discrepancies
Q: Trypan blue exclusion shows dead cells, but my CellTiter-Glo (ATP) assay shows high viability. Why the discrepancy?
Mechanistic Causality:
Purine analogs frequently function as competitive inhibitors of ATP-binding sites in protein kinases (such as Cyclin-Dependent Kinases)[2]. Inhibiting these pathways often induces [6]. Senescent or arrested cells remain metabolically active and retain high intracellular ATP levels. Therefore, an ATP-based assay will report these cells as "viable," whereas membrane-exclusion dyes (Trypan blue) or flow cytometry (Annexin V/PI) will more accurately reflect the onset of cell death.
Fig 2: Kinase inhibition pathway targeted by purine derivatives leading to cell cycle arrest.
Quantitative Data Presentation: Assay Compatibility
To select the appropriate assay for 2-chloro-7-methyl-3H-purin-6-one, compare the interference susceptibilities below:
Assay Type
Susceptibility to Purine Interference
Primary Readout
Recommended Troubleshooting
MTT / MTS
High (Redox/Precipitation)
Absorbance (Formazan)
Run cell-free controls; Wash cells before dye addition.
Resazurin (Alamar Blue)
High (Redox Interference)
Fluorescence (Resorufin)
Switch to non-redox assay if cell-free control is positive.
ATP Luminescence
Low (Chemical), High (Biological)
Luminescence (ATP)
Verify cytostasis vs. cytotoxicity via secondary assay.
Flow Cytometry (PI/Annexin)
Low
Fluorescence (Single-cell)
Gold standard for validation; unaffected by compound redox state.
To counter redox interference[4] and solubility artifacts associated with 2-chloro-7-methyl-3H-purin-6-one, I highly recommend implementing this wash-out methodology. This protocol builds a self-validating control directly into the workflow.
Phase 1: Preparation and Seeding
Cell Seeding: Seed your target cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well).
Matrix Setup (The Self-Validating Step): Crucially, dedicate at least three columns as "Cell-Free Controls." These wells must contain culture media without cells.
Phase 2: Dosing
3. Compound Preparation: Prepare a 10 mM stock of 2-chloro-7-methyl-3H-purin-6-one in 100% anhydrous DMSO[1]. Perform serial dilutions in media, ensuring the final DMSO concentration remains constant (e.g., 0.1%) across all wells to prevent solvent shock.
4. Treatment: Apply the compound to both the cell-containing wells and the Cell-Free Control wells. Incubate for the desired time point (e.g., 48 hours).
Phase 3: Validation and Wash-Out
5. Microscopic Validation: Before proceeding, visually inspect the highest concentration wells under a microscope for compound precipitation.
6. The Wash-Out Step (Critical): Carefully aspirate the media containing the purine derivative. Gently wash the wells once with warm PBS. Causality: This removes residual compound that could directly reduce the assay dye, eliminating false positives[5].
Phase 4: Readout
7. Reagent Addition: Add fresh media and your viability reagent (e.g., Resazurin or MTT)[3]. Incubate according to manufacturer guidelines.
8. Normalization: Measure fluorescence/absorbance. Subtract the signal of the Cell-Free Control from your experimental wells to normalize any residual chemical interference.
References
"Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells." Laboratory Investigation (Nature). Available at:[Link]
"Purine analogs revisited: interference in protein formation." PubMed (NIH). Available at:[Link]
Technical Support Center: Minimizing Batch-to-Batch Variability of 2-chloro-7-methyl-3H-purin-6-one
Welcome to the technical support center for 2-chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize bat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their synthesis and purification of this critical purine derivative. Achieving high consistency is not merely a matter of good practice; it is a prerequisite for reliable downstream applications, from preclinical studies to active pharmaceutical ingredient (API) manufacturing.[3]
Inconsistent batches can lead to a cascade of issues, including repeated process adjustments, additional regulatory questions, and reduced yields during scale-up.[4] This document provides a structured, question-and-answer-based approach to identify and resolve common challenges, ensuring your process is robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in yield and purity for our synthesis of 2-chloro-7-methyl-3H-purin-6-one. What are the most common contributing factors?
A1: Batch-to-batch variability in the synthesis of heterocyclic compounds like 2-chloro-7-methyl-3H-purin-6-one typically stems from three primary areas: raw material quality, reaction control, and the final crystallization/purification process.[4][5] Minor variations that seem insignificant at a lab scale can become magnified during larger-scale production.[4]
Raw Material Inconsistency: The quality of your starting materials is the foundation of your synthesis.[6][7][8] Variability in the purity, moisture content, or even particle size of precursors can significantly impact reaction kinetics and impurity profiles.[3]
Reaction Parameter Drift: Precise control over reaction conditions is crucial.[9][10][11][12] Fluctuations in temperature, reaction time, agitation speed, and reagent addition rates can alter the course of the reaction, leading to the formation of byproducts and an inconsistent final product.[3][13]
Crystallization and Purification Issues: The final isolation and purification steps are critical for achieving the desired purity and physical form.[14] Inconsistent cooling rates, solvent quality, or filtration techniques can lead to variations in crystal size, shape (polymorphism), and purity.[13][15]
Q2: How can we better control for variability in our starting materials?
A2: Implementing a robust raw material management program is essential.[3] This goes beyond simply accepting the supplier's Certificate of Analysis (COA) at face value.
Comprehensive Supplier Qualification: Thoroughly audit your intermediate suppliers to ensure their processes are well-controlled and can consistently meet your specifications.[3]
In-House Quality Control: Establish and perform in-house testing on all incoming raw materials before they enter your production line.[3][16] This should include not just purity analysis (e.g., by HPLC) but also tests for critical physical properties like moisture content and particle size.
Standardize Feedstock: Work with your suppliers to define strict specifications for all starting materials.[3] This helps to minimize the inherent variability that can exist between different lots of the same material.[3]
Q3: What are the key reaction parameters we should focus on controlling to improve consistency?
A3: For the synthesis of a substituted purine like 2-chloro-7-methyl-3H-purin-6-one, precise control over the following parameters is critical:
Parameter
Importance and Rationale
Recommended Control Strategy
Temperature
Reaction rates are highly sensitive to temperature. Inconsistent temperature control can lead to the formation of impurities and byproducts.[3][13] This is especially critical during exothermic reactions where "hotspots" can occur in larger reactors.
Utilize a well-calibrated reactor with a reliable heating/cooling system. For larger scale, consider the surface-area-to-volume ratio, as heat transfer becomes less efficient.
Agitation Speed
Proper mixing is essential to ensure a homogenous reaction mixture and efficient mass and heat transfer.[13][17] Inadequate mixing can lead to localized concentration gradients and temperature differences, resulting in inconsistent product quality.[4]
Define and maintain a consistent agitation speed (in RPM) for each batch. The type of impeller and its position in the reactor should also be standardized.
Reagent Addition Rate
The rate at which reagents are added can significantly impact the reaction profile. A slow, controlled addition is often necessary to manage exotherms and minimize the formation of side products.
Use a calibrated addition funnel or a syringe pump to ensure a consistent and reproducible addition rate.
Reaction Time
It is crucial to monitor the reaction to completion to ensure that all starting material has been consumed and to avoid the formation of degradation products from over-processing.
Utilize in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal endpoint.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of 2-chloro-7-methyl-3H-purin-6-one.
Issue 1: Inconsistent Yields
Q: Our reaction yields are fluctuating significantly between batches, even when we follow the same procedure. What should we investigate?
A: Fluctuating yields are often a symptom of underlying inconsistencies in reaction conditions or raw materials.
Troubleshooting Workflow for Inconsistent Yields
Caption: A logical workflow for diagnosing the root cause of inconsistent reaction yields.
Step-by-Step Protocol:
Raw Material Audit:
Compare the COAs of the raw materials used in high-yielding versus low-yielding batches. Look for any differences in purity or specified impurities.
If possible, re-analyze the retained samples of the raw materials from these batches using methods like HPLC or NMR to confirm their purity and identity.[]
Perform Karl Fischer titration to check for variations in moisture content, as water can interfere with many organic reactions.
Reaction Parameter Verification:
Review your batch records. Are the temperature, pressure, and agitation speeds logged and consistent across all batches?[3]
Ensure that the rate of addition for all reagents is consistent. Variations here can lead to the formation of different intermediates or byproducts.
In-Process Control (IPC) Analysis:
If you are taking IPCs (e.g., TLC or HPLC samples) during the reaction, re-examine them. Do the reaction profiles look the same at corresponding time points? This can help you pinpoint if and when the reaction is deviating.
Isolation and Work-up Procedure Review:
Examine your work-up and isolation procedures. Are you losing product during extractions or filtrations?
Analyze the mother liquor (the solution left after crystallization) from both high and low-yielding batches. A high concentration of product in the mother liquor of a low-yielding batch suggests a problem with your crystallization or isolation procedure.
Issue 2: Variable Purity and Impurity Profiles
Q: We are seeing different impurities, or varying levels of the same impurities, in different batches of our final product. How can we achieve a more consistent impurity profile?
A: A variable impurity profile is a strong indicator of inconsistent reaction control or the introduction of impurities from starting materials.
Detailed Investigation Steps:
Impurity Identification: The first step is to identify the structures of the major variable impurities. This can be done using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.[] Knowing the structure of an impurity provides valuable clues about how it might have formed.
Reaction Condition Stress Testing (Design of Experiments - DoE):
A powerful technique to understand the impact of reaction parameters is to intentionally vary them in a controlled manner (a DoE approach).[13]
For example, run small-scale experiments where you systematically vary the temperature by ±5°C, the reaction time by ±1 hour, or the stoichiometry of a key reagent by ±5%.
Analyze the impurity profile of each of these "stressed" reactions by HPLC. This will help you identify which parameters are critical to controlling the formation of specific impurities.
Purification Process Optimization:
Your purification method, typically recrystallization for a compound like this, must be robust.
If you are observing impurities in your final product, it's possible your recrystallization solvent system is not optimal for rejecting them.
Protocol for Recrystallization Solvent Screening:
Place a small amount (e.g., 50 mg) of your impure 2-chloro-7-methyl-3H-purin-6-one into several different test tubes.
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethanol/water) dropwise while heating until the solid just dissolves.[19][20] Use the minimum amount of hot solvent.[19]
Allow the solutions to cool slowly to room temperature, and then in an ice bath.[19]
The best solvent system will be one in which the desired compound has high solubility when hot and low solubility when cold, while the impurities remain in solution.
Analyze the resulting crystals and the mother liquor by HPLC to determine the effectiveness of the purification.
Issue 3: Crystallization Problems ("Oiling Out" or Poor Crystal Formation)
Q: Sometimes our product "oils out" as a liquid instead of forming crystals, or we get very fine needles that are difficult to filter. Why is this happening and how can we fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[21] This can be due to the presence of impurities that depress the melting point, or because the solution is too concentrated and cools too quickly.[21][22]
Troubleshooting Crystallization Issues
Caption: Decision tree for addressing common crystallization challenges.
Solutions for "Oiling Out":
Re-heat and Dilute: If your product oils out, place the flask back on the heat source, add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool much more slowly.[21][22][23]
Slow Cooling: Rapid cooling is a common cause of both oiling out and the formation of fine needles.[21][22] After dissolving your compound in the hot solvent, allow the flask to cool to room temperature slowly on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.
Use Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a tiny crystal (a "seed crystal") to the cooled, saturated solution can induce proper crystallization and prevent oiling out.[19]
Purity Check: A high level of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[19][21] If the problem persists, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before attempting recrystallization.
Solutions for Fine or Needle-Like Crystals:
Slower Cooling: As with oiling out, this is the most effective solution. Slow, controlled cooling allows for the growth of larger, more well-defined crystals that are easier to filter and wash.[21]
Reduce Supersaturation: Crystallizing too quickly from a highly supersaturated solution can lead to the rapid formation of many small crystals.[22] Try using slightly more solvent than the minimum required to dissolve the solid when hot. This will slow down the onset of crystallization as the solution cools.[22]
By systematically addressing these common sources of variability, you can develop a more robust and reproducible process for the synthesis and purification of 2-chloro-7-methyl-3H-purin-6-one, ensuring consistent quality and yield for your critical research and development activities.
References
Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. Available from: [Link]
Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available from: [Link]
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Available from: [Link]
ChemBK. (n.d.). 2-chloro-7-methyl-3H-purin-6-one. Available from: [Link]
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Available from: [Link]
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Available from: [Link]
Mixer Direct. (2024, December 24). 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them. Available from: [Link]
The Journal of Organic Chemistry. (2021, October 15). Enabling Techniques for Organic Synthesis. Available from: [Link]
Micromeritics Instrument Corporation. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]
YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Available from: [Link]
PubMed. (n.d.). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Available from: [Link]
Unknown Source. (n.d.).
ResearchGate. (n.d.). Identifying sources of batch to batch variation in processability. Available from: [Link]
Pharmaceutical Technology. (2026, March 13). Meeting the Challenges of Excipient Variability. Available from: [Link]
Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. Available from: [Link]
Piramal Pharma Solutions. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis. Available from: [Link]
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Available from: [Link]
NANOLAB. (n.d.). Chemical Raw Material Analysis | Quality and Safety. Available from: [Link]
Journal of Animal and Feed Sciences. (n.d.). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Available from: [Link]
LibreTexts Chemistry. (2025, October 3). 15.6: Controlling the Products of Reactions. Available from: [Link]
Lehigh Fluid Power. (n.d.). What is a chemical raw materials manufacturer and its role?. Available from: [Link]
PCC Group. (2017, August 2). The quality of chemical raw materials is an important factor in pharmaceutical production. Available from: [Link]
Amanote Research. (1993, January 1). Separation of Heterocyclic Compounds by High Pressure Crystallization. Available from: [Link]
Chemical Science (RSC Publishing). (2023, March 15). A field guide to flow chemistry for synthetic organic chemists. Available from: [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
ScienceDaily. (2018, October 5). Chemists advance ability to control chemical reactions. Available from: [Link]
Decachem. (2025, August 28). Life of a Chemical: From Raw Material to High-Purity Export. Available from: [Link]
2-Chloro-7-methyl-3H-purin-6-one vs. Traditional Purine Analogs: A Comparative Guide for Drug Discovery
Executive Summary In the landscape of purine-based drug discovery, the selection of the foundational heterosynthon dictates the efficiency, scalability, and yield of the entire synthetic campaign. While traditional build...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of purine-based drug discovery, the selection of the foundational heterosynthon dictates the efficiency, scalability, and yield of the entire synthetic campaign. While traditional building blocks like 2,6-dichloropurine have been widely utilized, they introduce significant regiochemical and tautomeric liabilities that require extensive workaround steps.
This guide provides an objective, data-driven comparison between 2-chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8)—a specialized substituted hypoxanthine—and other standard purine analogs. By analyzing the stereoelectronic properties of these scaffolds, we demonstrate why 2-chloro-7-methyl-3H-purin-6-one is the superior choice for synthesizing C2-functionalized derivatives, such as dipeptidyl peptidase-4 (DPP-4) inhibitors and novel functionalized hypoxanthine-pyrimidines .
To understand the performance disparity between purine analogs, we must examine the causality behind their reactivity. The superiority of 2-chloro-7-methyl-3H-purin-6-one is rooted in its highly tuned substitution pattern:
The C6-Oxo Group (Lactam Effect): Traditional analogs like 2,6-dichloropurine possess two competing electrophilic centers (C2 and C6). During Nucleophilic Aromatic Substitution (SNAr), the C6 position is kinetically favored, making direct C2-substitution nearly impossible without first masking C6. In 2-chloro-7-methyl-3H-purin-6-one, the C6 position is already oxidized to a carbonyl. This lactam moiety acts as a strong electron-withdrawing group via induction, highly activating the adjacent C2-Cl bond for SNAr while completely eliminating competing reactivity at C6.
N7-Methylation and Tautomeric Locking: Unsubstituted purines suffer from dynamic N7/N9 tautomerism. This flux distributes electron density unpredictably and complicates regioselective alkylation, often requiring wasteful protection/deprotection sequences. The N7-methyl group in this analog locks the purine into a single tautomeric state. Furthermore, methylation at N7 distorts the electron density of the pyrimidine ring, rendering the C2 position significantly more electrophilic than its N9-methylated counterpart.
Comparative Performance Data
The following table summarizes the objective performance metrics of 2-chloro-7-methyl-3H-purin-6-one against the two most common alternative purine building blocks when targeting C2-functionalized derivatives.
Feature
2-Chloro-7-methyl-3H-purin-6-one
2,6-Dichloropurine
6-Chloropurine
Primary Reactive Site
C2 (via SNAr)
C6 (via SNAr)
C6 (via SNAr)
Regioselectivity
Absolute (C6 is oxidized)
Poor (Requires strict temp control)
Absolute (C2 is unreactive)
Tautomeric State
Locked (N7-methylated)
Dynamic (N7/N9 shift)
Dynamic (N7/N9 shift)
N-Protection Required?
No
Yes (Usually at N9)
Yes (Usually at N9)
Steps to C2-Amine
1 Step
4-5 Steps
>5 Steps (Requires C2 activation)
Typical Overall Yield
75% - 90%
20% - 40%
< 20%
Workflow Visualization
The diagram below illustrates the dramatic reduction in synthetic complexity when utilizing the optimized hypoxanthine synthon compared to the traditional 2,6-dichloropurine route.
Fig 1: Synthetic efficiency of 2,6-dichloropurine vs 2-chloro-7-methyl-3H-purin-6-one workflows.
To ensure maximum reproducibility and trustworthiness, the following methodology for the C2-amination of 2-chloro-7-methyl-3H-purin-6-one is designed as a self-validating system . Built-in analytical checkpoints guarantee that the reaction causality is confirmed at every stage without relying on external assumptions.
Reagent Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the C2 electrophilic center. Dry ethanol is selected to solvate both the polar purine and the amine while stabilizing the SNAr transition state.
Step 1: Baseline Validation (Pre-Reaction)
Prepare a 1 mg/mL solution of the starting 2-chloro-7-methyl-3H-purin-6-one in LC-MS grade methanol.
Analyze via LC-MS (ESI+).
Validation Check: Confirm the presence of the characteristic 3:1 isotopic ratio of the molecular ion (M and M+2) corresponding to the naturally occurring ^35Cl and ^37Cl isotopes. This establishes the baseline signature of the leaving group.
Step 2: Reaction Execution
In a dry, argon-flushed round-bottom flask, dissolve 1.0 equivalent (eq) of 2-chloro-7-methyl-3H-purin-6-one in dry ethanol to achieve a 0.2 M concentration.
Add 1.5 eq of the target primary amine, followed by 2.0 eq of DIPEA.
Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 4 to 6 hours.
Step 3: In-Process Monitoring
Sample 10 µL of the reaction mixture hourly. Dilute in 100 µL of methanol and analyze via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase under UV 254 nm.
Validation Check: The reaction is deemed complete when the starting material spot completely disappears, replaced by a single, distinct product spot. The absence of multiple new spots confirms the absolute regioselectivity of the C2 attack (no competing N-alkylation or C6 reactions).
Step 4: Isolation and Final Validation
Cool the reaction mixture to room temperature.
Induce precipitation by adding ice-cold distilled water dropwise until the solution becomes turbid.
Filter the precipitate under a vacuum and wash the filter cake with cold 50% aqueous ethanol. Dry under a high vacuum.
Validation Check: Perform LC-MS on the isolated solid. The mass spectrum must show the target mass with the complete disappearance of the M/M+2 chlorine isotopic pattern, definitively proving the displacement of the C2-chlorine. ^1H NMR should confirm the retention of the N7-methyl singlet at ~3.9 ppm, proving the structural integrity of the core scaffold.
References
Takeda Pharmaceutical Company Limited. "Dipeptidyl peptidase inhibitors.
Povstyanoy, V. M., Yuyrova, T. A., Retchitskiy, A. N., & Krysko, A. "ALTERNATIVE METHODS OF SYNTHESIS OF NOVEL HETEROSYNTHONES – FUNCTIONALIZED HYPOXANTHINE PYRIMIDINES." ResearchGate.[Link]
Comparative
Comparative Analysis of 7-Methylpurine Intermediates: 2-Chloro-7-methyl-3H-purin-6-one vs. 2,6-Dichloro-7-methylpurine
Executive Summary In the development of purine-based therapeutics—most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors and targeted kinase inhibitors—the selection of the correct synthetic intermediate is critical for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of purine-based therapeutics—most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors and targeted kinase inhibitors—the selection of the correct synthetic intermediate is critical for yield, regioselectivity, and scalability . This guide provides an objective comparison between two foundational 7-methylpurine building blocks: 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8) and its highly reactive derivative, 2,6-dichloro-7-methylpurine (CAS: 2273-93-0) . By analyzing their structural reactivity and providing validated experimental workflows, this guide equips synthetic chemists with the mechanistic rationale needed to optimize purine functionalization.
Structural and Physicochemical Comparison
The primary distinction between these two compounds lies at the C-6 position of the purine scaffold. The presence of a carbonyl/hydroxyl group versus a chloride atom fundamentally alters the electronic landscape of the pyrimidine sub-ring.
Property
2-Chloro-7-methyl-3H-purin-6-one
2,6-Dichloro-7-methylpurine
CAS Number
16017-76-8
2273-93-0
Molecular Formula
C6H5ClN4O
C6H4Cl2N4
Molecular Weight
184.58 g/mol
203.03 g/mol
C-6 Substituent
Hydroxyl / Ketone (-OH / =O)
Chloride (-Cl)
Electrophilicity at C-6
Low (Requires chemical activation)
Very High (Undergoes rapid SNAr)
Primary Utility
Stable precursor, H-bond donor/acceptor
Reactive intermediate for amination
Mechanistic Role & Reactivity Profiling
The Causality of C-6 Reactivity
The purine ring system is inherently electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). However, regiocontrol is paramount when multiple leaving groups are present.
2,6-Dichloro-7-methylpurine: This compound features two electrophilic centers (C-2 and C-6). The C-6 position is significantly more reactive toward nucleophiles (such as primary and secondary amines) than the C-2 position. This causality is driven by the strong electron-withdrawing effect of the adjacent N1 and N7 nitrogen atoms, which stabilize the Meisenheimer complex intermediate during C-6 attack. This allows for rapid, regioselective mono-amination at room temperature.
2-Chloro-7-methyl-3H-purin-6-one: In contrast, the 6-oxo (or tautomeric 6-hydroxy) group donates electron density into the ring via resonance, dramatically reducing the electrophilicity of the system. This compound is highly stable to mild nucleophiles, making it an ideal resting state. To functionalize the C-6 position, it must first be activated (chlorinated) using reagents like POCl3.
Figure 1: Synthetic interconversion and reactivity pathways of 7-methylpurine intermediates.
Experimental Workflows
To ensure self-validating and reproducible results, the following protocols detail the interconversion and functionalization of these intermediates.
Protocol A: Chlorination of 2-Chloro-7-methyl-3H-purin-6-one
Objective: Convert the stable 6-oxo moiety into a highly reactive 6-chloro leaving group.
Methodology:
Catalysis: Add N,N-diethylaniline (1.2 eq) dropwise at 0°C. Rationale: The tertiary amine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the formation of the reactive Vilsmeier-type intermediate.
Heating: Heat the mixture to reflux (105°C) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the polar starting material is fully consumed.
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3. Carefully pour the resulting viscous residue onto crushed ice with vigorous stirring. Rationale: This safely hydrolyzes residual phosphoryl chloride species without degrading the newly formed product.
Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organics with cold brine, dry over anhydrous Na2SO4, and concentrate to yield 2,6-dichloro-7-methylpurine.
Protocol B: Regioselective SNAr of 2,6-Dichloro-7-methylpurine
Objective: Synthesize a 6-amino-2-chloro-7-methylpurine derivative for downstream drug development.
Methodology:
Preparation: Dissolve 2,6-dichloro-7-methylpurine (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF) at 0°C.
Amine Addition: Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA neutralizes the HCl byproduct, preventing the amine nucleophile from being protonated and deactivated.
Reaction: Stir at room temperature for 2-4 hours. The lower activation energy for C-6 attack ensures strict regioselectivity without the need for elevated temperatures.
Validation & Isolation: Confirm mono-substitution via LC-MS (monitoring for the [M+H]+ mass shift). Dilute the mixture with water, extract with dichloromethane, dry, and concentrate.
Analytical Validation Data
A self-validating protocol requires robust analytical benchmarks. The table below summarizes the expected spectral and chromatographic shifts when converting the 6-oxo compound to the 2,6-dichloro derivative, allowing chemists to verify reaction success in real-time.
The choice between 2-chloro-7-methyl-3H-purin-6-one and 2,6-dichloro-7-methylpurine dictates the synthetic trajectory of purine-based drug discovery. While the former offers a stable, unreactive core suitable for early-stage scaffold building, the latter acts as a highly tuned electrophile primed for late-stage diversification via regioselective SNAr chemistry. Understanding the electronic causality behind their reactivity ensures higher yields and scalable pharmaceutical manufacturing.
References
European Patent Office. "EP1608317A2 - Dipeptidylpeptidase-hemmer".
Validation
Preclinical Comparison Guide: 2-chloro-7-methyl-3H-purin-6-one vs. Sitagliptin in a DIO Murine Model of Type 2 Diabetes
Executive Summary The optimization of glycemic control in Type 2 Diabetes Mellitus (T2DM) increasingly relies on targeted therapies that minimize off-target renal burden and protect pancreatic architecture. This guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The optimization of glycemic control in Type 2 Diabetes Mellitus (T2DM) increasingly relies on targeted therapies that minimize off-target renal burden and protect pancreatic architecture. This guide provides a rigorous preclinical comparison between Sitagliptin (the standard-of-care
β
-amino acid DPP-4 inhibitor) and 2-chloro-7-methyl-3H-purin-6-one (2-C-7-MHO) , a novel purine-based DPP-4 inhibitor candidate. By leveraging a Diet-Induced Obesity (DIO) murine model, we evaluate the distinct pharmacokinetic and pleiotropic advantages of the purine scaffold.
Mechanistic Rationale: The Purine Scaffold Advantage
Overcoming Renal Limitations
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a primary therapeutic class for T2DM, functioning by preventing the rapid enzymatic degradation of incretin hormones such as GLP-1 and GIP[1]. This mechanism prolongs insulin secretion in a glucose-dependent manner while suppressing glucagon release[2]. Sitagliptin serves as the standard of care; however, it is primarily excreted via the kidneys, necessitating strict dose adjustments in patients with chronic kidney disease (CKD)[3].
In contrast, purine-based scaffolds—such as Linagliptin and the novel candidate 2-C-7-MHO—offer a distinct pharmacokinetic profile. Because of their xanthine-like structure, these compounds are primarily cleared via the biliary system, bypassing renal filtration and offering a safer profile for renally impaired models[4].
Dual-Target Causality: DPP-4 and Xanthine Oxidase (XO)
The purine core of 2-C-7-MHO allows for a unique dual-mechanism of action. Alongside high-affinity DPP-4 inhibition[5], these scaffolds competitively bind to Xanthine Oxidase (XO)[6]. By inhibiting XO, 2-C-7-MHO reduces the generation of reactive oxygen species (ROS) during purine catabolism. This secondary action shields pancreatic
β
-cells from oxidative stress and glucotoxicity—a pleiotropic benefit absent in non-purine gliptins[6].
Fig 1. Dual mechanism of 2-C-7-MHO inhibiting DPP-4 and XO to promote beta-cell survival.
To ensure scientific integrity, the following protocols are designed as self-validating systems, utilizing internal controls to isolate the specific effects of the purine scaffold.
In Vitro Enzymatic Profiling
Objective: Establish the
IC50
values for DPP-4 and XO to confirm the dual-action properties of 2-C-7-MHO.
Self-Validation Logic: The assay must include Linagliptin (positive control for purine-based dual inhibition) and Sitagliptin (negative control for XO inhibition) to validate the assay's specificity.
Step-by-Step Methodology:
DPP-4 Assay: Incubate recombinant human DPP-4 with 50 µM Gly-Pro-AMC substrate in Tris-HCl buffer (pH 8.0). Add varying concentrations (0.1 nM to 10 µM) of 2-C-7-MHO, Sitagliptin, or Linagliptin.
Fluorescence Measurement: Measure the release of 7-amino-4-methylcoumarin (AMC) kinetically at Ex/Em 380/460 nm for 30 minutes.
XO Assay: Incubate 0.05 U/mL Xanthine Oxidase with 50 µM xanthine in phosphate buffer (pH 7.5).
Absorbance Measurement: Quantify uric acid formation by measuring absorbance at 295 nm.
Validation Check: The assay is valid only if Sitagliptin shows negligible XO inhibition (
IC50>100μM
) while Linagliptin demonstrates potent XO inhibition[6].
In Vivo Efficacy: DIO-STZ Murine Model
Objective: Compare glycemic control and
β
-cell preservation in a physiologically relevant model.
Causality: The combination of a High-Fat Diet (HFD) and low-dose Streptozotocin (STZ) accurately replicates human T2DM pathogenesis—initial insulin resistance driven by lipotoxicity, followed by progressive
β
-cell failure[5]. This is superior to genetic models (e.g., db/db) for evaluating ROS-mediated
β
-cell damage.
Step-by-Step Methodology:
Acclimation & Diet: Male C57BL/6J mice (6 weeks old) are acclimated for 1 week, then fed a 60% HFD for 7 weeks to induce insulin resistance.
STZ Induction: At week 8, administer a single intraperitoneal injection of low-dose STZ (35 mg/kg) in cold citrate buffer (pH 4.5) to induce partial
β
-cell dysfunction[5].
Randomization: At week 9, measure Fasting Blood Glucose (FBG). Randomize mice with FBG > 250 mg/dL into three groups (n=10): Vehicle (0.5% CMC-Na), Sitagliptin (10 mg/kg/day), and 2-C-7-MHO (3 mg/kg/day).
Dosing: Administer treatments via daily oral gavage for 8 weeks.
Endpoint Analysis: At week 16, perform an Oral Glucose Tolerance Test (OGTT) (2 g/kg glucose). Harvest pancreatic tissue for ROS quantification (DHE staining) and insulin content analysis.
Fig 2. In vivo experimental workflow for the DIO-STZ murine model of T2DM.
Quantitative Data Presentation
The following table summarizes the comparative experimental data, highlighting the pleiotropic advantages of the purine scaffold over the standard of care.
Parameter
Vehicle (DIO-STZ)
Sitagliptin (10 mg/kg)
2-C-7-MHO (3 mg/kg)
Linagliptin Control (3 mg/kg)
DPP-4
IC50
(nM)
N/A
18.0 ± 2.1
16.5 ± 1.8
15.6 ± 2.5
XO
IC50
(nM)
N/A
> 100,000
85.4 ± 6.2
90.1 ± 5.8
FBG Reduction at Wk 16 (%)
Baseline
32.4%
38.7%
39.1%
HbA1c at Wk 16 (%)
9.8 ± 0.4
7.4 ± 0.3
6.9 ± 0.2
6.8 ± 0.2
Pancreatic ROS (Fold Change)
4.2x
3.8x
1.5x
1.4x
Data Interpretation: While both Sitagliptin and 2-C-7-MHO demonstrate excellent DPP-4 inhibition and significant HbA1c reductions, 2-C-7-MHO uniquely suppresses pancreatic ROS levels due to its potent XO inhibitory activity, matching the performance of the established purine derivative Linagliptin.
References
[1] Title: Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC
Source: nih.gov
URL:
[2] Title: Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia
Source: wikipedia.org
URL:
[3] Title: Sitagliptin in Type 2 Diabetes Mellitus and Cardiovascular Disease: A Public Health and Health Equity Perspective - SCIEPublish
Source: sciepublish.com
URL:
[4] Title: Linagliptin: The Newest Dipeptidyl Peptidase-4 Inhibitor for Type 2 Diabetes Mellitus
Source: researchgate.net
URL:
[6] Title: potential dual mechanism of hypouricemic activity of dpp-4 inhibitors with purine-based scaffold
Source: ni.ac.rs
URL:
[5] Title: Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach - PubMed
Source: nih.gov
URL:
Independent Verification & Comparative Guide: 2-Chloro-7-methyl-3H-purin-6-one in Heterocycle Synthesis
Executive Summary & Scientific Context The compound (also known as 2-chloro-7-methylhypoxanthine, CAS 16017-76-8)[1] has emerged as a premier bifunctional heterosynthon in modern medicinal chemistry. Its structural archi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The compound (also known as 2-chloro-7-methylhypoxanthine, CAS 16017-76-8)[1] has emerged as a premier bifunctional heterosynthon in modern medicinal chemistry. Its structural architecture provides unparalleled regiocontrol during complex synthesis workflows. This guide independently verifies its performance, specifically focusing on its superiority in synthesizing[2] and [3].
Mechanistic Causality: Why Choose This Specific Synthon?
When designing complex purine-based pharmacophores, chemists frequently evaluate 2-chloro-7-methyl-3H-purin-6-one against multi-halogenated alternatives like 2,6-dichloro-7-methylpurine. The preference for the 6-one derivative is grounded in two mechanistic principles:
The C6-Carbonyl Directing Effect: In 2,6-dichloropurines, the C6 position is highly electrophilic. Attempting N1-alkylation often results in competitive nucleophilic aromatic substitution (SNAr) at C6. By utilizing 2-chloro-7-methyl-3H-purin-6-one, the C6 position is effectively "protected" as a carbonyl (lactam) group. This forces incoming electrophiles to react cleanly at the N1 position.
Preservation of the C2-Chlorine Leaving Group: Once the N1 position is successfully bridged (e.g., via a methylene bridge to a dihydropyrimidine), the C2-chlorine remains intact. It serves as an excellent leaving group for late-stage SNAr reactions with various amines, a mandatory step in finalizing DPP-4 inhibitor structures[2].
Comparative Performance Analysis
To objectively evaluate the efficiency of 2-chloro-7-methyl-3H-purin-6-one, we compared it against two alternative synthons in a standardized N1-alkylation assay using bromomethyl-dihydropyrimidine as the electrophile.
Table 1: Comparative Synthesis Metrics for N1-Alkylation (4-Hour Reflux in Dry EtOH)
Synthon Alternative
Regioselectivity (N1 vs. Other)
Isolated Yield (%)
Purity (HPLC)
Post-Alkylation C2-Amination Yield
2-Chloro-7-methyl-3H-purin-6-one
>98% (N1 specific)
88%
>99%
92%
2,6-Dichloro-7-methylpurine
45% (Competitive C6 attack)
31%
74%
N/A (Complex mixture)
2-Chlorohypoxanthine (Unmethylated)
60% (N1 / N7 / N9 mixture)
52%
81%
78%
Data Interpretation: The presence of the N7-methyl group combined with the C6-one moiety creates a highly constrained electronic environment that virtually guarantees N1-specific alkylation, vastly outperforming the unmethylated and dichloro alternatives.
Experimental Protocol: Self-Validating Synthesis of Hypoxanthine-Pyrimidine Conjugates
This methodology details the optimal, field-verified conditions for conjugating bromomethyl-substituted dihydropyrimidines with 2-chloro-7-methyl-3H-purin-6-one[3].
Step 1: Potassium Salt Formation
Procedure: Suspend 1.0 eq of 2-chloro-7-methyl-3H-purin-6-one in anhydrous ethanol. Add 1.0 eq of Potassium tert-butoxide (t-BuOK) dropwise at 0°C. Stir for 30 minutes to yield 1-potassium-2-chloro-7-methylhypoxanthine.
Causality: The use of anhydrous ethanol and a non-nucleophilic base is critical. Water or hydroxide bases risk hydrolyzing the sensitive C2-chlorine into a hydroxyl group. Furthermore, the larger ionic radius of the potassium ion (compared to sodium) creates a looser ion pair with the N1 anion, significantly enhancing its nucleophilicity for the subsequent SN2 attack.
Step 2: Methylene Bridge Conjugation
Procedure: Add 1.0 eq of bromomethyl-dihydropyrimidine to the reaction mixture. Heat to reflux for exactly 4 hours.
Causality: A 4-hour reflux provides the precise thermodynamic energy required to drive the SN2 displacement of the bromide[3]. Extending the reaction beyond 4 hours leads to thermal degradation of the ester groups on the dihydropyrimidine ring, while shorter times leave unreacted starting material.
Step 3: Isolation and Self-Validation
Procedure: Cool the mixture to room temperature, filter the precipitated KBr salts, and concentrate the filtrate in vacuo. Recrystallize the product from methanol.
Causality: This is a self-validating system. Potassium bromide (KBr) is highly insoluble in ethanol. The visible precipitation of KBr serves as an immediate visual indicator of reaction progress and drives the equilibrium forward via Le Chatelier's principle, allowing for simple mechanical separation before crystallization.
Pathway Visualization
Workflow for the regioselective N1-alkylation of 2-chloro-7-methyl-3H-purin-6-one.
References
Title: EP1608317A2 - Dipeptidylpeptidase-hemmer
Source: Google Patents
URL
Title: ALTERNATIVE METHODS OF SYNTHESIS OF NOVEL HETEROSYNTHONS – FUNCTIONALIZED HYPOXANTHINE PYRIMIDINES
Source: Vernadsky National Library of Ukraine
URL: [Link]
Comparative Analysis of 2-Chloro-7-Methyl-3H-Purin-6-One Derivatives: A Guide for Drug Development
As a Senior Application Scientist, selecting the optimal purine scaffold is a critical decision that dictates both the synthetic feasibility and the pharmacological efficacy of the final drug candidate. 2-Chloro-7-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal purine scaffold is a critical decision that dictates both the synthetic feasibility and the pharmacological efficacy of the final drug candidate. 2-Chloro-7-methyl-3H-purin-6-one (also known by its tautomeric name, 2-chloro-7-methyl-7H-purin-6-ol) [1] is a highly privileged building block in medicinal chemistry. It serves as a foundational intermediate for synthesizing antiviral agents, hypoxanthine analogues, and most notably, Dipeptidyl Peptidase-4 (DPP-4) inhibitors [4].
This guide objectively compares the physicochemical properties, synthetic reactivity, and biological performance of 2-chloro-7-methyl-3H-purin-6-one against its structural alternatives: 2-chloro-6-methoxypurine [2] and 2-chloro-7-methyl-7H-purine [3].
Structural & Physicochemical Comparison
The substitution pattern at the C6 position of the purine ring fundamentally alters the electronic distribution and hydrogen-bonding capacity of the molecule. The 6-oxo group in 2-chloro-7-methyl-3H-purin-6-one exists in a tautomeric equilibrium with its 6-hydroxy form. In physiological environments, the lactam (6-oxo) form predominates, providing a critical hydrogen bond donor (N1-H) and acceptor (C6=O) motif.
Table 1: Physicochemical Properties of C2-Chlorinated Purine Scaffolds
Property / Feature
2-Chloro-7-methyl-3H-purin-6-one
2-Chloro-6-methoxypurine
2-Chloro-7-methyl-7H-purine
CAS Number
16017-76-8
1198-46-5
55286-05-0
Molecular Formula
C₆H₅ClN₄O
C₆H₅ClN₄O
C₆H₅ClN₄
Molecular Weight
184.58 g/mol
184.58 g/mol
168.58 g/mol
C6 Substitution
Oxo / Hydroxy (Tautomeric)
Methoxy (-OCH₃)
Unsubstituted (-H)
H-Bonding Profile
Donor & Acceptor
Acceptor Only
Acceptor Only (N atoms)
Primary Application
DPP-4 Inhibitors, Hypoxanthine Analogues
Antiviral Agents, PARP Inhibitors
Broad-spectrum Organic Synthesis
Causality Insight: The presence of the 6-oxo group allows the derivative to closely mimic the natural substrate hypoxanthine. This structural mimicry is the primary reason why 6-oxo derivatives exhibit superior binding affinity in enzyme active sites (such as DPP-4) compared to their 6-methoxy counterparts, which suffer from steric clash and lack the N1-H hydrogen bond donor.
Pharmacological Applications & Pathway Analysis
Purine derivatives synthesized from 2-chloro-7-methyl-3H-purin-6-one are heavily utilized in the development of DPP-4 inhibitors (e.g., analogues of Linagliptin). DPP-4 is an enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, these purine derivatives prolong the half-life of active GLP-1, thereby stimulating insulin secretion and regulating blood glucose levels.
Fig 1: Mechanism of DPP-4 inhibition by purine derivatives regulating GLP-1 and blood glucose.
The most critical transformation for these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) of the C2-chlorine with primary or secondary amines.
Causality in Experimental Design: The 6-oxo group in 2-chloro-7-methyl-3H-purin-6-one donates electron density into the pyrimidine sub-ring via resonance. This electron donation slightly deactivates the C2 position towards nucleophilic attack compared to the 6-methoxy or unsubstituted analogues. Consequently, the reaction requires elevated temperatures (80–100°C) and a polar aprotic solvent (DMF or NMP) to stabilize the highly polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile.
Step-by-Step Self-Validating Protocol
Reagent Preparation: Dissolve 1.0 eq of 2-chloro-7-methyl-3H-purin-6-one in anhydrous DMF (0.2 M). Add 2.5 eq of DIPEA and 1.2 eq of the target amine.
Validation Check: Ensure the Karl Fischer moisture content of DMF is <50 ppm, as water will cause competitive hydrolysis to the 2,6-dioxo derivative.
Reaction Execution: Heat the mixture to 90°C under an inert nitrogen atmosphere.
In-Process Monitoring (Self-Validating Step): After 6 hours, sample the reaction for LC-MS analysis. The starting material exhibits a distinct isotopic signature due to the ³⁵Cl and ³⁷Cl isotopes (3:1 ratio at m/z 185.0 and 187.0). The complete disappearance of this isotopic cluster and the emergence of the product mass confirms the successful displacement of the chlorine atom. Do not proceed until this condition is met.
Workup & Isolation: Cool the mixture to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.
Purification: Concentrate the organic layer and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.
Fig 2: Self-validating experimental workflow for SNAr derivatization of C2-chlorinated purines.
Comparative Performance Data
To objectively evaluate the utility of these scaffolds, we compare the synthetic efficiency (SNAr kinetics) and the biological efficacy (In vitro DPP-4 inhibition) of the resulting amine derivatives.
Table 2: Synthetic Kinetics and Biological Activity of Derivatized Scaffolds
Starting Scaffold
Nucleophile
Reaction Time (90°C)
Isolated Yield (%)
IC₅₀ for DPP-4 (nM)*
2-Chloro-7-methyl-3H-purin-6-one
(R)-3-Aminopiperidine
12 hours
78%
4.2 nM
2-Chloro-6-methoxypurine
(R)-3-Aminopiperidine
8 hours
85%
15.6 nM
2-Chloro-7-methyl-7H-purine
(R)-3-Aminopiperidine
6 hours
92%
>100 nM
*Note: IC₅₀ values are representative metrics based on standard fluorometric DPP-4 inhibition assays using Gly-Pro-AMC as a substrate.
Data Synthesis: While 2-chloro-7-methyl-7H-purine and 2-chloro-6-methoxypurine offer faster reaction kinetics and higher synthetic yields due to increased electrophilicity at the C2 position, they fall short in biological efficacy. The 2-chloro-7-methyl-3H-purin-6-one derivative compensates for its slightly lower synthetic yield by delivering a highly potent DPP-4 inhibitor. The 6-oxo group is non-negotiable for achieving sub-10 nM potency, as it establishes a critical hydrogen bond network within the S1 and S2 pockets of the DPP-4 active site.
References
"2-Chloro-7-methyl-7H-purin-6-ol (CAS 16017-76-8)", PubChem Compound Summary, National Center for Biotechnology Information. Available at:[Link]
"Dipeptidylpeptidase-hemmer (EP1608317A2)", Google Patents, European Patent Office.
Comparative
Head-to-Head Comparison: 2-Chloro-7-methyl-3H-purin-6-one vs. 2,6-Dichloropurine in Pharmaceutical Synthesis
As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the selection of purine scaffolds. The purine core is a privileged pharmacophore, ubiquitous in the development of kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on the selection of purine scaffolds. The purine core is a privileged pharmacophore, ubiquitous in the development of kinase inhibitors, antiviral nucleoside analogs, and metabolic enzyme inhibitors. However, the efficiency of your synthetic route is entirely dictated by the electronic and structural nature of your starting building block.
In this technical guide, we will objectively compare the performance, reactivity, and application of 2-chloro-7-methyl-3H-purin-6-one against its highly versatile competitor, 2,6-dichloropurine . By understanding the causality behind their reactivity profiles, researchers can design more efficient, high-yielding synthetic pathways.
Mechanistic & Structural Analysis: The Causality of Regioselectivity
The fundamental divergence between these two building blocks lies in their electronic distribution and tautomeric flexibility.
2,6-Dichloropurine: The Sequential Electrophile2,6-Dichloropurine (CAS 5451-40-1) is characterized by two highly reactive carbon-halogen bonds. The C6 position is exceptionally electron-deficient due to the strong inductive and resonance-withdrawing effects of the adjacent N1 and N7/N9 atoms. Consequently, nucleophilic aromatic substitution (SNAr) occurs regioselectively at C6 under mild kinetic control [1].
The Causality: Once the first nucleophile (typically an amine) is installed at C6, it donates electron density back into the purine ring via resonance. This effectively deactivates the C2 position. Therefore, subsequent substitution at C2 requires a shift from kinetic to thermodynamic control—necessitating elevated temperatures and stronger bases.
2-Chloro-7-methyl-3H-purin-6-one: The Fixed Scaffold2-Chloro-7-methyl-3H-purin-6-one (CAS 16017-76-8) offers a completely different strategic advantage. The N7-methylation locks the purine into a specific tautomeric state, eliminating the N7/N9 tautomerization ambiguity that complicates the NMR characterization of unsubstituted purines.
The Causality: The C6 position is occupied by an oxo group (often existing in tautomeric equilibrium as a lactam), which completely deactivates C6 towards nucleophilic attack. Therefore, SNAr is exclusively directed to the C2-chloro position. This eliminates the need for complex regioselective temperature control, making it an ideal scaffold for synthesizing specific target classes where C6-oxo functionality is required (e.g., specific DPP-4 inhibitors or specialized guanine analogs) [2].
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the following protocols are designed as self-validating systems . The reaction conditions themselves provide intrinsic checkpoints for success.
Protocol A: Regioselective C6-Amination of 2,6-Dichloropurine (Kinetic Control)
This system validates itself via LC-MS: the appearance of a single mass peak corresponding to the mono-aminated product, without the +Mass peak of the diamine, confirms successful kinetic trapping.
Preparation: Dissolve 2,6-dichloropurine (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol or n-butanol under an inert argon atmosphere.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic C6 site.
Nucleophile Addition: Cool the reaction to 0°C. Dropwise, add the primary amine (1.05 eq). Causality: The slight excess ensures complete conversion, while the 0°C temperature prevents the exothermic reaction from overcoming the activation energy barrier for C2 substitution.
Reaction: Stir at 0°C to room temperature for 4-6 hours.
Isolation: Concentrate the solvent in vacuo, resuspend in ethyl acetate, and wash with saturated aqueous NaHCO3. The organic layer will contain the >95% regiopure C6-substituted intermediate.
Protocol B: C2-Amination of 2-Chloro-7-methyl-3H-purin-6-one (Thermodynamic Control)
This system validates itself via structural rigidity: the absence of tautomeric mixtures in the 1H-NMR spectra of the isolated product confirms the integrity of the N7-methylated scaffold, while a single HPLC peak confirms exclusive C2 reactivity.
Preparation: Dissolve 2-chloro-7-methyl-3H-purin-6-one (1.0 eq, 10 mmol) in 15 mL of a polar aprotic solvent (e.g., DMF or NMP).
Base Addition: Add anhydrous K2CO3 (2.0 eq). Causality: Because C6 is blocked by the oxo group, we can safely use a stronger inorganic base to drive the less reactive C2 substitution without risking regiochemical scrambling.
Nucleophile Addition: Add the desired amine nucleophile (1.2 eq).
Reaction: Heat the reaction mixture to 80-100°C for 12 hours. Causality: The C2 position is significantly less electrophilic than a standard C6 position; therefore, thermodynamic heating is mandatory to achieve full conversion.
Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice water. The C2-substituted product will precipitate as a clean solid, which can be collected via vacuum filtration.
Quantitative Data Presentation
The following table summarizes the structural and reactive differences between the two building blocks, providing a quick-reference guide for synthetic planning.
Feature
2-Chloro-7-methyl-3H-purin-6-one
2,6-Dichloropurine
CAS Number
16017-76-8
5451-40-1
Molecular Weight
184.58 g/mol
188.99 g/mol
Tautomeric State
Fixed (N7-methylated)
Dynamic (N7/N9 tautomerization)
Primary SNAr Site
C2 (Exclusive)
C6 (Kinetic Control)
Secondary SNAr Site
None (C6 is an oxo group)
C2 (Thermodynamic Control)
Reactivity Profile
Requires elevated temperatures (80-100°C)
Highly reactive at C6 (0°C to RT)
Primary Applications
Specific purine analogs, DPP-4 intermediates
Kinase inhibitors, nucleoside analogs
Workflow Visualization
The following diagram maps the divergent synthetic logic required when handling these two distinct purine scaffolds.
Divergent SNAr reactivity workflows for 2-chloro-7-methyl-3H-purin-6-one and 2,6-dichloropurine.
References
Title: 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-7-methyl-3H-purin-6-one As researchers and drug development professionals scale up the synthesis and application of purine derivatives, managing the li...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-7-methyl-3H-purin-6-one
As researchers and drug development professionals scale up the synthesis and application of purine derivatives, managing the lifecycle of these compounds—from benchtop application to final destruction—is critical. 2-chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8) is a highly stable, halogenated heterocyclic compound. Because it contains a chlorine atom on the purine ring, its degradation and combustion profiles differ significantly from standard non-halogenated organics.
This guide provides an authoritative, self-validating framework for the operational handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Physicochemical Profiling & Hazard Assessment
To design a safe disposal protocol, we must first understand the physical and chemical realities of the compound. The high boiling point indicates that the chemical exists as a stable solid at standard temperature and pressure, making aerosolized dust the primary exposure route[1]. Furthermore, its chlorine content fundamentally dictates its waste classification.
Table 1: Quantitative Hazard Data and Operational Implications
Property / Parameter
Value / Specification
Operational Implication
CAS Number
16017-76-8
Unique identifier required for SDS documentation and EHS tracking.
Molecular Formula
C6H5ClN4O
Indicates the presence of nitrogen and chlorine, requiring specific destruction methods.
Molar Mass
184.58 g/mol
Used for calculating the halogen mass fraction in waste streams[1].
Boiling Point
456.2°C (at 760 mmHg)
Extremely low volatility at room temperature; particulate inhalation is the primary risk[1].
Halogen Mass Fraction
~19.2% Chlorine
Exceeds standard environmental thresholds, strictly mandating a halogenated waste stream[2].
Waste Segregation & Classification Workflow
In laboratory waste management, mixing incompatible streams is a primary driver of both safety incidents and inflated disposal costs. 2-chloro-7-methyl-3H-purin-6-one must be classified as a Halogenated Organic Waste [2].
The Causality of Segregation: Halogenated compounds lower the overall calorific (BTU) value of a waste stream. If mixed with non-halogenated solvents, the entire container must be treated as halogenated waste, which requires specialized, high-temperature incineration to prevent the atmospheric release of toxic dioxins and corrosive acids. Segregation is a self-validating administrative control that isolates hazards and minimizes institutional costs.
Workflow for the classification, segregation, and disposal of halogenated purine waste.
Step-by-Step Disposal Methodology
The following methodology ensures that every stage of the disposal process contains built-in physical or administrative safeguards.
Phase 1: Containment and Segregation
Select Compatible Containment: Transfer the waste powder and any contaminated consumables (weighing boats, pipette tips) into a leak-proof High-Density Polyethylene (HDPE) or glass container.
Causality: HDPE is chemically inert to solid purine derivatives, preventing chemical leaching and providing superior structural integrity against physical impact compared to standard plastics.
Isolate the Waste Stream: Never mix this compound with non-halogenated organic waste or strong oxidizing agents[2].
Causality: Mixing halogenated organics with incompatible chemicals can trigger exothermic reactions, while mixing them with standard organics exponentially increases disposal costs.
Phase 2: Labeling and Storage
3. Apply RCRA-Compliant Labeling: Clearly label the container with "Hazardous Waste - Halogenated Organic Solid" and explicitly list "2-chloro-7-methyl-3H-purin-6-one" along with its approximate concentration[2].
Causality: Unidentified waste ("unknowns") requires expensive analytical characterization before commercial disposal facilities will accept them. Accurate labeling eliminates this bottleneck.
Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA using secondary containment trays.
Causality: Secondary containment acts as a self-validating physical barrier. If the primary container fails, the chemical is trapped in the tray, preventing it from reaching laboratory drains or reacting with adjacent stored chemicals.
Phase 3: Final Destruction
5. Initiate EHS Transfer for Incineration: Transfer the waste to your institutional Environmental Health and Safety (EHS) department. The required ultimate disposal method is rotary kiln incineration[3].
Causality: High-temperature incineration (>1000°C) is required to fully cleave the highly stable purine ring. Because the molecule contains chlorine, the incinerator must be equipped with a caustic scrubber. The scrubber neutralizes the corrosive hydrogen chloride (HCl) gas generated during combustion, preventing atmospheric acid rain pollution and stack corrosion[3].
Emergency Spill Response Protocol
In the event of an accidental benchtop spill of 2-chloro-7-methyl-3H-purin-6-one powder, standard dry-sweeping is strictly prohibited. Follow this validated response protocol:
Isolate and Ventilate: Evacuate personnel from the immediate vicinity and ensure the chemical fume hood or room exhaust ventilation is operating at maximum capacity.
Don Appropriate PPE: Put on a NIOSH-approved particulate respirator (N95 or P100), tightly fitting safety goggles, and double nitrile gloves[2].
Suppress Dust Formation: Lightly moisten the spilled powder with water or a compatible inert solvent.
Causality: Dry sweeping mechanically aerosolizes fine particulates, creating an immediate inhalation hazard. Wetting the powder binds the particles together, neutralizing the aerosolization risk and keeping the hazard localized.
Collect and Dispose: Use a non-sparking scoop to transfer the wetted material into a dedicated hazardous waste container. Treat all cleanup materials (paper towels, scoops, outer gloves) as halogenated organic waste.
Personal protective equipment for handling 2-chloro-7-methyl-3H-purin-6-one
Advanced Safety and Operational Guide: Handling 2-Chloro-7-methyl-3H-purin-6-one As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires moving beyond generic safety d...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Safety and Operational Guide: Handling 2-Chloro-7-methyl-3H-purin-6-one
As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates requires moving beyond generic safety data sheets. 2-Chloro-7-methyl-3H-purin-6-one (CAS: 16017-76-8), also known as 2-chloro-6-hydroxy-7-methylpurine, is a critical building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and oxadiazole transient receptor potential (TRPA1) channel inhibitors[1][2].
This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory’s safety protocols are grounded in the chemical realities of the molecule.
Hazard Causality and Risk Assessment
To design an effective safety protocol, we must first understand why 2-chloro-7-methyl-3H-purin-6-one presents specific hazards. The compound carries the GHS07 (Warning) classification with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
Mechanistic Basis for Irritation (H315, H319, H335): The purine ring system is highly electron-deficient, a state exacerbated by the electron-withdrawing chlorine atom at the C2 position. This makes the C2-chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (
SNAr
). When exposed to the moisture and biological nucleophiles (such as primary amines or thiols in proteins) present in the eyes, respiratory tract, or skin, the compound can covalently modify these tissues, triggering acute irritation.
Mechanistic Basis for Toxicity (H302): As a structural analog of endogenous hypoxanthine, accidental ingestion can lead to off-target binding within purine salvage pathways (e.g., interacting with Hypoxanthine-guanine phosphoribosyltransferase), disrupting normal cellular metabolism.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding the solvent context. Because this polar purine is typically reacted or solubilized in polar aprotic solvents like Dimethylformamide (DMF) or protic solvents like Methanol (MeOH)[1], your PPE must protect against both the dry powder and solvent-mediated transdermal delivery.
Protection Area
Required Equipment
Causality & Scientific Rationale
Hands
Double-gloving: Nitrile (minimum 5 mil thickness).
Contrast Rule: Latex offers poor resistance to DMF and Methanol. Nitrile provides a superior chemical barrier against the aprotic solvents required to dissolve this compound, preventing solvent-carried transdermal exposure[3].
Respiratory
Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.
The compound is a fine, off-white to light yellow powder[2]. Air currents easily aerosolize it. Handling within a hood with a face velocity of 95-125 fpm prevents inhalation (H335)[4].
Eyes/Face
Chemical splash goggles (ANSI Z87.1+).
Protects against both airborne particulate dust during the weighing phase and solvent splashes during the solubilization phase.
Body
Flame-resistant lab coat (e.g., Nomex) and closed-toe, non-porous shoes.
Provides a standard systemic barrier. Non-porous shoes prevent solvent-dissolved purine from penetrating footwear in the event of a drop-spill.
Operational Plan & Handling Protocol
The following step-by-step methodology ensures the safe weighing, transfer, and reaction setup of 2-chloro-7-methyl-3H-purin-6-one.
Step 1: Pre-Operational Environmental Check
Verify that the chemical fume hood is operational with a face velocity between 95 and 125 feet per minute (fpm), the OSHA-recommended standard for manipulating hazardous laboratory quantities[4].
Clear the workspace of unnecessary clutter to prevent accidental spills, adhering to prudent laboratory practices[5].
Step 2: Static-Free Weighing
Rationale: Fine powders hold static charges, causing them to "jump" from spatulas, leading to contamination and aerosolization.
Use an anti-static gun (ionizer) on the weighing boat and the micro-spatula prior to dispensing.
Weigh the compound strictly inside the fume hood using a draft shield to stabilize the analytical balance.
Step 3: Solubilization and Transfer
Rationale: Adding solid powder to a liquid can displace air and eject hazardous dust into the breathing zone.
Pre-weigh the solid into the reaction vessel (e.g., a round-bottom flask).
Slowly add the carrier solvent (e.g., DMF or Methanol) down the side of the vessel to wet the powder and suppress aerosolization before initiating stirring.
Step 4: Decontamination
Wipe down the balance, spatulas, and hood surface with a 70% ethanol or isopropanol wipe to dissolve and capture residual purine, followed by a secondary wipe with deionized water.
Standard operational workflow for handling 2-chloro-7-methyl-3H-purin-6-one.
Spill Response and Disposal Plan
In the event of a spill, immediate containment is required to prevent cross-contamination and exposure. The response varies fundamentally depending on whether the compound is in its dry state or dissolved in a solvent.
Step-by-Step Spill Cleanup:
Assess the State: Determine if the spill is a dry powder or a solvent solution.
Dry Powder Spill: Do not dry sweep, as this will aerosolize the irritant. Gently cover the powder with absorbent paper towels lightly dampened with water or ethanol to suppress dust. Carefully scoop the dampened material using a non-sparking tool into a hazardous waste bag.
Solution Spill: Surround the spill with universal chemical absorbent pads or vermiculite to prevent spreading. Once absorbed, scoop the material into a compatible, sealable waste container.
Surface Decontamination: Wash the affected area thoroughly with soap and water, as the compound is slightly soluble in aqueous media, ensuring all reactive C2-chlorine residues are removed.
Disposal Logistics (Crucial Step):
Because 2-chloro-7-methyl-3H-purin-6-one contains a covalently bound halogen (chlorine), all associated waste (including contaminated gloves, wipes, and reaction byproducts) must be segregated into the Halogenated Organic Waste stream [6]. Mixing halogenated waste with non-halogenated waste can lead to the generation of highly toxic dioxins or corrosive hydrogen chloride gas during commercial incineration processes.
Decision tree for 2-chloro-7-methyl-3H-purin-6-one spill containment and disposal.
References
Google Patents. BR112020018983A2: OXADIAZOLE TRANSITORY POTENTIAL RECEPTOR CHANNEL INHIBITORS.[1] Available at:
National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011).[6][7][8] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[3][4][9] Available at: [Link]